Withaphysalin D
Description
Properties
Molecular Formula |
C28H34O6 |
|---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(1R,2R,5S,6R,9S,12S,13R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-16,18-diene-8,14-dione |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5-6,8,18-20,22,32H,7,9-14H2,1-4H3/t18-,19+,20+,22+,25-,26+,27+,28+/m0/s1 |
InChI Key |
LNINXSFPCHLADE-UENQGIQXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Withaphysalin D: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Withaphysalin D, a bioactive withanolide with significant therapeutic potential. The document details its primary natural sources, comprehensive isolation and purification protocols, and explores the molecular pathways through which it exerts its effects.
Natural Sources of this compound
This compound is a member of the withanolide class of steroidal lactones, predominantly found within the Solanaceae plant family. The principal botanical source of this compound is Physalis minima , a pantropical herb commonly known as the pygmy groundcherry or sun-berry. The variety Physalis minima var. indica has been specifically identified as a source of this compound.
While Physalis minima is the most cited source, other species within the Physalis genus, such as Physalis alkekengi, are known to produce a variety of structurally related withanolides and physalins. Research has also indicated the presence of withaphysalins in other genera of the Solanaceae family, including Iochroma arborescens. The concentration of these compounds can vary significantly based on the plant part, developmental stage, and geographical location. For instance, in the related compound physalin D from Physalis alkekengi, the highest concentration is found in the immature calyces.
Quantitative Data on Withaphysalin Content
Quantitative analysis of withanolides in plant material is crucial for optimizing extraction and for the standardization of herbal preparations. While specific yield data for this compound from Physalis minima is not extensively reported in the available literature, data for the closely related compound, physalin D, in Physalis alkekengi provides valuable insights into the distribution of these compounds within the plant.
| Plant Material | Compound | Concentration (% dry weight) | Method of Analysis |
| Physalis alkekengi immature calyx | Physalin D | 0.7880 ± 0.0612 | RP-HPLC-UV |
| Physalis alkekengi mature calyx | Physalin D | 0.2028 ± 0.016 | RP-HPLC-UV |
| Physalis alkekengi immature fruit | Physalin D | 0.0992 ± 0.0083 | RP-HPLC-UV |
| Physalis alkekengi mature fruit | Physalin D | 0.0259 ± 0.0021 | RP-HPLC-UV |
This data underscores the importance of selecting the appropriate plant part and harvest time to maximize the yield of the target compound.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources is a multi-step process involving extraction and a series of chromatographic separations. The following is a detailed, representative protocol compiled from various reported methods for the isolation of withanolides from Physalis species.
Plant Material Collection and Preparation
-
Collection: The whole plants of Physalis minima are collected and authenticated.
-
Drying: The plant material is washed, shade-dried, and then pulverized into a coarse powder.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) or methanol (B129727) at room temperature. This process is typically repeated three times to ensure complete extraction.
-
Concentration: The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Withanolides are typically enriched in the chloroform and ethyl acetate fractions.
Chromatographic Purification
A combination of chromatographic techniques is employed for the final purification of this compound.
-
Macroporous Resin Column Chromatography: The enriched fraction is subjected to column chromatography on a D101 macroporous resin and eluted with a gradient of ethanol in water to remove pigments and highly polar impurities.
-
Silica (B1680970) Gel Column Chromatography: The resulting fraction is then separated on a silica gel column using a gradient elution system, typically with a mixture of chloroform and methanol or hexane (B92381) and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing withanolides are further purified by size exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase, to separate compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.
Figure 1. General experimental workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Withanolides, as a class, are known for their wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. While the specific signaling pathways of this compound are not as extensively studied as some other withanolides, based on the known mechanisms of related compounds, a putative mechanism of action can be proposed.
The anti-inflammatory and cytotoxic effects of withanolides are often mediated through the modulation of key signaling pathways involved in cellular stress, inflammation, and apoptosis.
Anti-inflammatory Activity
The anti-inflammatory effects of withaphysalins are thought to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Withaphysalins may inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and suppressing the inflammatory cascade. Additionally, modulation of the STAT3 and upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) have been implicated in the anti-inflammatory actions of withanolides from Physalis minima.
Cytotoxic Activity
The cytotoxic effects of withanolides against cancer cells are often attributed to the induction of apoptosis. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is a critical regulator of cell survival and proliferation. By inhibiting this pathway, withanolides can promote apoptosis in cancer cells.
Figure 2. Putative signaling pathways modulated by this compound.
Conclusion
This compound, a natural product isolated from Physalis minima, represents a promising lead compound for the development of novel therapeutics, particularly in the areas of inflammation and oncology. This guide provides a foundational understanding of its natural sourcing and a detailed framework for its isolation. Further research into the specific molecular targets and mechanisms of action of this compound will be crucial in fully realizing its therapeutic potential.
Withaphysalin D: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin D, a member of the withanolide class of naturally occurring steroids, has demonstrated notable cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action in cancer cells. The information presented herein is intended to support further research and drug development efforts targeting novel anticancer therapeutic pathways. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades.
Quantitative Data on Cytotoxic Activity
The cytotoxic potential of this compound and related withanolides has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell proliferation.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Withametelin | A549 | Non-small cell lung cancer | 6.0 | [1] |
| Withametelin | MDA-MB-231 | Breast adenocarcinoma | 7.6 | [1] |
| Withametelin | HT-29 | Colorectal adenocarcinoma | 8.2 | [1] |
Core Mechanisms of Action
The anticancer effects of withaphysalins, including this compound, are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis. These processes are orchestrated through the modulation of key signaling pathways and the generation of reactive oxygen species.
Cell Cycle Arrest at G2/M Phase
Withaphysalins have been shown to induce cell cycle arrest, particularly at the G2/M transition, thereby preventing cancer cell proliferation.
-
Withaphysalin F , a related compound, has been demonstrated to arrest cells in the G2/M phase of the cell cycle. This effect is attributed to its ability to interfere with microtubule polymerization, a critical process for mitotic spindle formation and cell division.[2]
-
Withametelin also induces G2/M arrest in A549 non-small cell lung cancer cells. This is achieved by downregulating the expression of key G2/M regulatory proteins, including cdc2, cyclin B1, and cdc25C.[1]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Withaphysalins trigger apoptosis through both intrinsic and extrinsic pathways, often linked to the generation of reactive oxygen species (ROS).
Reactive Oxygen Species (ROS) Generation:
Many chemotherapeutic agents exert their effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[3] Withanolides, including Withaferin A and Withametelin, have been shown to induce ROS production in cancer cells.[1][4] This increase in ROS can lead to mitochondrial dysfunction and the initiation of the apoptotic cascade.
Mitochondrial-Mediated (Intrinsic) Apoptosis:
The apoptosis induced by withametelin in A549 cells is associated with the generation of ROS and the depletion of the mitochondrial membrane potential.[1] The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors into the cytoplasm, activating the caspase cascade.
Signaling Pathways Implicated in Apoptosis:
Several key signaling pathways are modulated by withanolides to induce apoptosis. While direct evidence for this compound is still emerging, studies on related compounds provide strong indications of the likely pathways involved.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the p38 and JNK signaling cascades, is often activated in response to cellular stress, including ROS, and plays a role in promoting apoptosis. Physalin A, another withanolide, induces apoptosis through a p38-NF-κB survival pathway, suggesting a complex interplay of signaling.[5] Bruceine D, a quassinoid compound, also induces apoptosis and autophagy via the ROS/MAPK signaling pathway.[6]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can sensitize cancer cells to apoptosis. While direct inhibition by this compound is yet to be conclusively demonstrated, many natural compounds exert their anticancer effects by downregulating the PI3K/Akt pathway.[7]
-
NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival. Its inhibition can lead to apoptosis. Some phytochemicals have been shown to inhibit NF-κB activation.[8][9] The interplay between ROS and NF-κB is complex, with ROS capable of both activating and inhibiting NF-κB depending on the cellular context.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of withanolide-induced anticancer effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Apoptosis Analysis by Western Blot
Objective: To detect the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations for the specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Intracellular ROS Detection
Objective: To measure the levels of intracellular reactive oxygen species.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound as described above.
-
Staining with DCFH-DA: After treatment, wash the cells with PBS and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement:
-
Fluorometric Plate Reader: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
Fluorescence Microscopy: Wash the cells with PBS and visualize the green fluorescence of DCF using a fluorescence microscope.
-
-
Data Analysis: Quantify the fluorescence intensity and compare the ROS levels in treated cells to those in control cells.
Conclusion and Future Directions
This compound exhibits promising anticancer activity, primarily through the induction of G2/M cell cycle arrest and apoptosis. While the precise molecular mechanisms are still under investigation, evidence from related withanolides strongly suggests the involvement of ROS generation and the modulation of critical signaling pathways such as MAPK, and potentially PI3K/Akt and NF-κB.
Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Conducting comprehensive studies to confirm the specific effects of this compound on the PI3K/Akt and NF-κB signaling pathways in a variety of cancer cell types.
-
Investigating the in vivo efficacy and safety of this compound in preclinical animal models.
A deeper understanding of the intricate mechanisms underlying the anticancer effects of this compound will be instrumental in its potential development as a novel therapeutic agent for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Induces Oxidative Stress-Mediated Apoptosis and DNA Damage in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physalin A induces apoptosis via p53-Noxa-mediated ROS generation, and autophagy plays a protective role against apoptosis through p38-NF-κB survival pathway in A375-S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Potent Biological Activities of Withaphysalin-Type Withanolides: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin-type withanolides, a significant subgroup of C-28 steroidal lactones, have garnered substantial interest within the scientific community due to their diverse and potent biological activities. Predominantly isolated from plants of the Physalis genus, these natural compounds have demonstrated promising therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities of withaphysalin-type withanolides, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Data Presentation: Biological Activities of Withaphysalin-Type Withanolides
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of various withaphysalin-type withanolides, facilitating a comparative analysis of their potency.
Table 1: Cytotoxic Activity of Withaphysalin-Type Withanolides against Various Cancer Cell Lines
| Withaphysalin Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Withaphysalin A | A549 (Lung) | MTT | 3.9 | [1] |
| K562 (Leukemia) | MTT | 2.1 | [1] | |
| Withaphysalin B | HGC-27 (Gastric) | CCK-8 | Not specified | [2] |
| Withaphysalin D | Various | Not specified | 0.28 - 2.43 µg/mL | [3] |
| Physagulide I | MG-63 (Osteosarcoma) | MTT | 0.06 - 6.73 | |
| Compound 1 | A549 (Lung) | Not specified | 1.9 - 4.3 | [1] |
| Compound 8 | A549 (Lung) | Not specified | 1.9 - 4.3 | [1] |
| Compound 1 | K562 (Leukemia) | Not specified | 1.9 - 4.3 | [1] |
| Compound 8 | K562 (Leukemia) | Not specified | 1.9 - 4.3 | [1] |
| Compounds 1, 8, 9, 12, 13, 15, 16, 17, 19 | A375 (Melanoma) | Not specified | 1.2 - 7.5 | [1] |
| (18S)-O-methyl-withaphysalin F | MDA-MB-231 (Breast) | Not specified | 0.06 and 0.6 | [4] |
Table 2: Anti-inflammatory Activity of Withaphysalin-Type Withanolides
| Withaphysalin Derivative | Cell Line | Assay | Effect | IC50 (µM) | Reference |
| Withaphysalin A | RAW 264.7 | NO Production | Inhibition | - | [5][6] |
| 2,3-dihydro-withaphysalin C | RAW 264.7 | NO Production | Inhibition | - | [6] |
| Withaminimin A | RAW 264.7 | NO Production | Inhibition | 3.91 | [7] |
| Withaminimin B | RAW 264.7 | NO Production | Inhibition | 18.46 | [7] |
| Withaminimin C | RAW 264.7 | NO Production | Inhibition | 10.23 | [7] |
| Withaminimin D | RAW 264.7 | NO Production | Inhibition | 8.75 | [7] |
| Compounds 2, 5, 6, 9, 10, 11, 20 | THP1-Dual | NF-κB Inhibition | Inhibition | 3.01 - 13.39 | [8] |
Signaling Pathways Modulated by Withaphysalin-Type Withanolides
Withaphysalin-type withanolides exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. The diagrams below, generated using the DOT language, illustrate the inhibitory actions of these compounds on the NF-κB and PI3K/Akt pathways.
NF-κB Signaling Pathway Inhibition
PI3K/Akt Signaling Pathway Inhibition
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of withaphysalin-type withanolides.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Withaphysalin compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the withaphysalin compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well plates
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Withaphysalin compounds
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of withaphysalin compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express it as a percentage of the LPS-stimulated control.
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor.
Materials:
-
HEK293T or similar cell line
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
96-well plates
-
TNF-α or LPS
-
Withaphysalin compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of withaphysalin compounds for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.
Western Blot Analysis of the PI3K/Akt Pathway
This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line
-
6-well plates
-
Complete culture medium
-
Withaphysalin compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with withaphysalin compounds for the desired time. Lyse the cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Other Biological Activities
Beyond their well-documented anticancer and anti-inflammatory effects, withaphysalin-type withanolides have shown potential in other therapeutic areas.
-
Antimicrobial Activity: Some withaphysalins have demonstrated activity against various bacteria and fungi. For example, certain compounds have shown inhibitory effects against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values in the range of 3.5 to 14.9 µg/mL[6]. Physalin D has also been reported to have antibacterial action, particularly against Gram-positive bacteria, with MIC values between 32 and 128 µg/mL[9].
-
Immunomodulatory Effects: Withaphysalins can modulate the immune response by affecting cytokine production and lymphocyte proliferation. For instance, withaphysalin A has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-activated macrophages[5]. Some withanolides have also been found to suppress T-cell proliferation[1].
Extraction and Isolation Protocols
The isolation of withaphysalin-type withanolides from plant material typically involves extraction with organic solvents followed by chromatographic separation.
General Extraction and Isolation Workflow
Pharmacokinetics
Understanding the pharmacokinetic properties of withaphysalin-type withanolides is crucial for their development as therapeutic agents. Limited data is available specifically for withaphysalins, but studies on related withanolides provide some insights. For example, a study on physalin A in rats after oral administration showed that it was rapidly absorbed, reaching peak plasma concentration between 0.15 to 0.50 hours[10]. However, the bioavailability of many withanolides can be low due to first-pass metabolism. Further pharmacokinetic studies on specific withaphysalins are needed to fully assess their drug-like properties.
Conclusion
Withaphysalin-type withanolides represent a promising class of natural products with significant potential for the development of new drugs, particularly in the areas of cancer and inflammatory disorders. Their potent biological activities, coupled with their ability to modulate key signaling pathways, make them attractive lead compounds for further investigation. This technical guide provides a foundational resource for researchers in this field, summarizing the current knowledge on their biological activities and providing detailed methodologies for their evaluation. Continued research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these fascinating molecules will be essential to unlock their full therapeutic potential.
References
- 1. Withaferin A inhibits lymphocyte proliferation, dendritic cell maturation in vitro and prolongs islet allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjpms.com [irjpms.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Withaminimas A-F, six withanolides with potential an-ti-inflammatory activity from <i>Physalis minima</i> [cjnmcpu.com]
- 8. Frontiers | Antimicrobial Activity of Clinically Isolated Bacterial Species Against Staphylococcus aureus [frontiersin.org]
- 9. Antimicrobial activity of the extracts and physalin D from Physalis alkekengi and evaluation of antioxidant potential of physalin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Rapid and Sensitive LC−MS/MS Method for the Quantitation of Physalin A with Special Consideration to Chemical Stability in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Withaphysalin D: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Withaphysalin D, a bioactive withanolide isolated from plants of the Physalis genus, has garnered interest for its potential therapeutic properties. However, a comprehensive review of the current scientific literature reveals a significant gap in the understanding of its pharmacokinetic profile and bioavailability. To date, no published in vivo studies have detailed the absorption, distribution, metabolism, and excretion (ADME) of this compound. Consequently, critical pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability remain uncharacterized.
This guide acknowledges the absence of direct experimental data for this compound. To provide a relevant framework for researchers, this document will instead focus on the well-documented pharmacokinetic properties of Withaferin A , a structurally related and extensively studied withanolide. The methodologies and findings presented for Withaferin A can serve as a valuable proxy and guide for future preclinical studies on this compound.
Introduction to Withaphysalins and Withaferin A
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids found predominantly in plants of the Solanaceae family.[1] They exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1] this compound is a member of this class, but its pharmacological development is hampered by the lack of pharmacokinetic data.
Withaferin A is one of the most abundant and studied withanolides, also found in Withania somnifera.[2] Its extensive research provides a solid foundation for understanding the potential ADME characteristics of other withanolides like this compound.
Pharmacokinetics and Bioavailability of Withaferin A
The following sections detail the experimental findings related to the pharmacokinetics and bioavailability of Withaferin A.
Quantitative Pharmacokinetic Parameters
Studies in preclinical models, primarily rodents, have established key pharmacokinetic parameters for Withaferin A. These findings are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Withaferin A in Male Sprague-Dawley Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | - | 141.7 ± 16.8 |
| Tmax (h) | - | Not Reported |
| AUC (ng/mL*h) | 3996.9 ± 557.6 | Not Directly Comparable |
| t½ (h) | Not Reported | Not Reported |
| Oral Bioavailability (%) | \multicolumn{2}{c | }{32.4 ± 4.8} |
Data sourced from a study on the oral bioavailability and first-pass metabolism of Withaferin A in rats.[2]
Table 2: In Silico ADMET Prediction for Withaferin A
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | High | Readily crosses intestinal cell barrier |
| Blood-Brain Barrier (BBB) Permeability | Low | Limited distribution to the central nervous system |
| CYP450 2D6 Substrate | Yes | Potential for drug-drug interactions |
| CYP450 2D6 Inhibitor | Yes | Potential to affect metabolism of other drugs |
In silico predictions provide theoretical insights into a compound's behavior.[3]
Experimental Protocols
The following methodologies are representative of those used to determine the pharmacokinetic profile of withanolides like Withaferin A.
2.2.1. Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.[2]
-
Dosing:
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[2] Plasma is separated by centrifugation and stored at -80°C until analysis.
2.2.2. Bioanalytical Method for Quantification
-
Technique: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.[2]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove proteins. The supernatant is then analyzed.
-
Chromatographic Conditions: Separation is achieved on a C18 column with a gradient mobile phase, often consisting of water with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the analyte of interest.
The general workflow for a preclinical pharmacokinetic study is illustrated below.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile of Withaferin A
-
Absorption: Withaferin A exhibits moderate oral bioavailability (around 32.4% in rats), suggesting that a significant portion of the orally administered dose is absorbed from the gastrointestinal tract.[2] In vitro studies using Caco-2 cells indicate high permeability, which supports its good absorption characteristics.[2]
-
Distribution: Information on the tissue distribution of Withaferin A is limited in the available literature. In silico predictions suggest low blood-brain barrier permeability, indicating that its distribution into the central nervous system is likely restricted.[3]
-
Metabolism: Withaferin A undergoes significant first-pass metabolism, which is a major factor limiting its oral bioavailability.[2] The liver is the primary site of metabolism, and studies have shown that it is a substrate for cytochrome P450 enzymes, particularly CYP3A4.[2][3]
-
Excretion: The primary route of elimination for Withaferin A and its metabolites has not been definitively established, but it is likely to be a combination of renal and biliary excretion.
The ADME process can be visualized as a series of interconnected pathways.
Future Directions for this compound Research
The lack of pharmacokinetic data for this compound represents a critical knowledge gap that must be addressed to advance its development as a potential therapeutic agent. The following steps are recommended:
-
In Vitro ADME Screening: Initial studies should focus on in vitro assays to predict human pharmacokinetics. This includes Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding assays.
-
Preclinical Pharmacokinetic Studies: In vivo studies in animal models (e.g., rats, mice) are essential to determine the key pharmacokinetic parameters following both intravenous and oral administration. This will establish its absolute bioavailability and clearance mechanisms.
-
Metabolite Identification: Identifying the major metabolites of this compound is crucial for understanding its biotransformation pathways and for assessing the potential activity or toxicity of its metabolites.
-
Analytical Method Development: A robust and validated bioanalytical method, likely using LC-MS/MS, will need to be developed for the accurate quantification of this compound in biological matrices.
Conclusion
While there is currently no available data on the pharmacokinetics and bioavailability of this compound, the extensive research on the related withanolide, Withaferin A, provides a valuable roadmap for future investigations. The experimental protocols and established ADME profile of Withaferin A offer a strong starting point for characterizing this compound. Addressing the existing data gap through rigorous preclinical studies is a prerequisite for unlocking the therapeutic potential of this compound and advancing it through the drug development pipeline. Researchers are encouraged to utilize the methodologies outlined in this guide to initiate these crucial studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Withaphysalin D Signaling Pathway Modulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaphysalin D, a bioactive steroidal lactone primarily isolated from plants of the Physalis genus, has garnered significant attention for its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's therapeutic potential, with a focus on its modulation of key cellular signaling pathways. This document summarizes the current understanding of how this compound influences the NF-κB, MAPK, and PI3K/Akt signaling cascades, and its subsequent effects on apoptosis induction. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate further research and drug development efforts.
Introduction
This compound is a member of the withanolide class of natural products, which are C-28 ergostane-type steroids. These compounds are known for their diverse pharmacological activities. This compound has demonstrated significant cytotoxic effects against various cancer cell lines and exhibits potent anti-inflammatory activity, primarily through the inhibition of pro-inflammatory mediators. This guide delineates the signaling pathways that are central to these biological effects.
Quantitative Data on Biological Activities
The biological activities of this compound have been quantified in numerous studies. The following tables summarize the reported IC50 values for its cytotoxic and anti-inflammatory effects.
Table 1: Cytotoxicity of this compound and Related Physalins against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin D | C4-2B | Prostate Cancer | 0.30 ± 0.05 | [1] |
| Physalin D | 22Rv1 | Prostate Cancer | 0.45 ± 0.07 | [1] |
| Physalin D | 786-O | Renal Cancer | 0.24 ± 0.03 | [1] |
| Physalin D | A-498 | Renal Cancer | 0.58 ± 0.09 | [1] |
| Physalin D | ACHN | Renal Cancer | 0.62 ± 0.11 | [1] |
| Physalin D | A375-S2 | Melanoma | 3.17 ± 0.28 | [1] |
| Withanolide D | HCT-116 | Colon Carcinoma | 0.3 - 1.7 | [2] |
| Withanolide D | SF-268 | CNS Cancer | 0.3 - 1.7 | [2] |
| Withanolide D | PANC-1 | Pancreatic Cancer | 0.3 - 1.7 | [2] |
Table 2: Anti-inflammatory Activity of this compound and Related Physalins
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Physalin D | NO Production Inhibition | RAW 264.7 | 12.83 - 34.19 | [1] |
| Withaphysalin Analogs | NO Production Inhibition | RAW 264.7 | 23.53 - 66.28 | [3] |
| Withaphysalin Analogs | NF-κB Inhibition | THP1-Dual | 3.01 - 13.39 | [4] |
Modulation of Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active. This compound has been shown to be a potent inhibitor of this pathway.[5] The primary mechanism of inhibition involves the prevention of the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[6] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[6][7]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Physalins, including this compound, have been shown to induce apoptosis through the activation of the JNK and p38 MAPK pathways.[8] Activation of JNK leads to the phosphorylation of c-Jun, which in turn forms the AP-1 transcription factor, promoting the expression of pro-apoptotic genes.[8] The activation of p38 MAPK can lead to an increase in reactive oxygen species (ROS) and the activation of the tumor suppressor p53, which upregulates pro-apoptotic proteins like BAX and BAK.[8]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. While direct studies on this compound's effect on this pathway are limited, related withanolides are known to inhibit PI3K/Akt signaling. This inhibition leads to the deactivation of downstream effectors such as mTOR, which in turn reduces protein synthesis and cell growth, and promotes apoptosis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is a consequence of its modulation of the aforementioned signaling pathways. The inhibition of the pro-survival NF-κB and PI3K/Akt pathways, coupled with the activation of the pro-apoptotic MAPK pathways, creates a cellular environment that strongly favors apoptosis. Key events in this compound-induced apoptosis include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.
Experimental Protocols
This section provides an overview of standard protocols for key experiments used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-JNK, JNK, p-p38, p38, p-Akt, Akt, cleaved PARP, caspase-3, β-actin) overnight at 4°C.[10][11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
NF-κB Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[13][14]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent due to its potent anti-inflammatory and anti-cancer activities. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, and potentially PI3K/Akt, underscores its pleiotropic effects. The induction of apoptosis in cancer cells through these mechanisms makes it a promising candidate for further preclinical and clinical investigation.
Future research should focus on elucidating the precise molecular targets of this compound within these pathways, conducting comprehensive in vivo efficacy and safety studies, and exploring potential synergistic combinations with existing chemotherapeutic agents. The development of more targeted derivatives of this compound could also enhance its therapeutic index and clinical utility.
References
- 1. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. bpsbioscience.com [bpsbioscience.com]
In vitro cytotoxic activity of Withaphysalin D
An In-Depth Technical Guide on the In Vitro Cytotoxic Activity of Withaphysalins
Introduction
Withaphysalins are a class of naturally occurring steroidal lactones known as withanolides, predominantly found in plants of the Solanaceae family. These compounds have garnered significant interest in oncological research due to their potent cytotoxic and antiproliferative activities against various cancer cell lines. While specific research on Withaphysalin D is limited in publicly available literature, this guide provides a comprehensive overview of the in vitro cytotoxic activity of closely related and well-studied withaphysalins and withanolides, such as Withanolide D and Withaphysalin F. The mechanisms and activities detailed herein are representative of this compound class and offer valuable insights for researchers and drug development professionals. The primary modes of action for these compounds involve the induction of apoptosis and cell cycle arrest, mediated by complex signaling pathways.
Data Presentation: Cytotoxic Activity (IC50 Values)
The cytotoxic potential of withanolides is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for various withanolides against a panel of human cancer cell lines.
| Compound/Analogue | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Withanolide D | K562 | Chronic Myeloid Leukemia | Not specified, but potent | [1] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified, but potent | [1] | |
| Physalin F | T-47D | Breast Carcinoma | Not specified, but potent | [2] |
| NSCLC Cells | Non-Small-Cell Lung Cancer | Not specified, but potent | [2] | |
| Physalin D | Various | Not specified | Superior to cisplatin | [3] |
| Physalins | HCT-116 | Colorectal Carcinoma | Varies | [2] |
| NCI-H460 | Large Cell Lung Carcinoma | Varies | [2] |
Experimental Protocols
The evaluation of the in vitro cytotoxic activity of withaphysalins involves a series of standardized cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/mL) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry is employed to quantify the extent of apoptosis induced by the compound. Annexin V/Propidium Iodide (PI) staining is a common method.
-
Cell Treatment and Harvesting: Cells are treated with the compound for a defined period, then harvested and washed.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer, which differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.
Cell Cycle Analysis (Flow Cytometry)
To determine the effect of the compound on cell cycle progression, flow cytometry analysis of DNA content is performed.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer. The resulting histogram allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the compound, and total protein is extracted using lysis buffers.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2, p38 MAPK, cyclins) followed by incubation with enzyme-linked secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Caption: General workflow for assessing in vitro cytotoxicity.
Mechanism of Action
The cytotoxic effects of withaphysalins and related withanolides are primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.
Apoptosis Induction
Apoptosis is a regulated process of cell death crucial for tissue homeostasis. Withanolide D, a compound closely related to this compound, has been shown to induce apoptosis in leukemia cells through a mechanism involving the neutral sphingomyelinase (N-SMase)-ceramide cascade.[1]
-
Initiation: Treatment with Withanolide D activates N-SMase 2, leading to the accumulation of the lipid second messenger, ceramide.[1]
-
Signal Transduction: Ceramide activates multiple downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.[1] Specifically, it triggers the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[1]
-
Execution: The synergistic activation of JNK and p38 MAPK amplifies the pro-apoptotic signal, leading to changes in the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and the activation of executioner caspases, such as caspase-3.[1][4] This cascade culminates in the characteristic morphological and biochemical hallmarks of apoptosis.[1] Other related compounds like Physalin F have also been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2]
Caption: Apoptotic pathway induced by Withanolide D.
Cell Cycle Arrest
In addition to inducing apoptosis, withaphysalins can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, preventing cells from proceeding to division.
-
G2/M Phase Arrest: Withaphysalin F has been demonstrated to arrest cells in the G2/M phase of the cell cycle.[5] This effect is attributed to its ability to interfere with the polymerization of microtubules, which are essential components of the mitotic spindle required for chromosome segregation.[5]
-
Molecular Mechanisms: The arrest at the G2/M checkpoint is regulated by a complex interplay of proteins. Key players include the cyclin-dependent kinases (CDKs) like CDK1 (also known as CDC2) and their regulatory partners, the cyclins (e.g., Cyclin B1).[6] Disruption of microtubule dynamics by compounds like Withaphysalin F activates the spindle assembly checkpoint, which inhibits the anaphase-promoting complex (APC/C), preventing the degradation of Cyclin B1 and securin. This maintains CDK1 in an active state and keeps the cell arrested in mitosis, which can ultimately lead to apoptosis.[5][7] Other studies on related compounds also point to the involvement of CDK inhibitors like p21 and p27 in mediating cell cycle arrest.[8]
Caption: Mechanism of G2/M cell cycle arrest by Withaphysalin F.
Conclusion
Withaphysalins and related withanolides exhibit significant in vitro cytotoxic activity against a range of cancer cell lines. Their mechanism of action is multifaceted, primarily involving the induction of apoptosis through the activation of stress-related signaling pathways like JNK and p38 MAPK, and the induction of cell cycle arrest at the G2/M phase by disrupting microtubule dynamics. These potent biological activities underscore the potential of withaphysalins as lead compounds for the development of novel anticancer therapeutics. Further investigation is warranted to elucidate the specific activities of this compound and to fully explore the therapeutic potential of this promising class of natural products.
References
- 1. Withanolide D induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
The Architecture of Phytochemical Diversity: An In-depth Technical Guide to the Biosynthesis of Physalins and Withaphysalins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physalins and withaphysalins, subclasses of withanolides, represent a diverse group of C28 steroidal lactones primarily found in plants of the Solanaceae family, such as those of the Physalis and Withania genera. These compounds have garnered significant scientific interest due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties. A thorough understanding of their biosynthetic pathways is crucial for harnessing their therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of physalins and withaphysalins, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. We present quantitative data on metabolite accumulation, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding and further investigation in this field.
Introduction
The intricate biosynthetic pathways of plant secondary metabolites are a testament to the evolutionary ingenuity of nature. Physalins and withaphysalins are exemplary products of such complex pathways, originating from the isoprenoid pathway and branching off from the mainstream of phytosterol biosynthesis. Their structural complexity and diverse bioactivities make them attractive targets for drug discovery and development. However, the elucidation of their biosynthetic routes has been a challenging endeavor. This guide aims to synthesize the current understanding of these pathways, providing a valuable resource for researchers seeking to explore and manipulate the production of these promising compounds.
The Biosynthetic Pathway: From Isoprenoids to Steroidal Lactones
The biosynthesis of physalins and withaphysalins is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.
The pathway can be broadly divided into three major stages:
-
Formation of the Sterol Backbone: This stage involves the condensation of IPP and DMAPP units to form the C30 triterpenoid, 2,3-oxidosqualene, which is then cyclized to form cycloartenol, the primary precursor of most phytosterols.
-
The Key Branching Point: A crucial diversion from the primary phytosterol pathway occurs at the level of 24-methylenecholesterol (B1664013). The enzyme sterol Δ24-isomerase (24ISO) catalyzes the isomerization of 24-methylenecholesterol to 24-methyldesmosterol.[1][2][3][4][5] This step is considered the committed step towards the biosynthesis of withanolides, including physalins and withaphysalins.[1][2][3][4][5]
-
Tailoring and Diversification: Following the formation of 24-methyldesmosterol, a series of oxidative reactions, including hydroxylations, epoxidations, and lactonizations, are catalyzed by a suite of cytochrome P450 monooxygenases (CYPs) .[1][6][7][8] These modifications lead to the vast structural diversity observed in withanolides. Withanolides and withaphysalins are themselves considered key intermediates in the biosynthesis of the more structurally complex physalins.[9][10][11] Further enzymatic modifications, such as glycosylations by glycosyltransferases (GTs) , can also occur, leading to the formation of withanosides.[6]
Visualizing the Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of physalins and withaphysalins, highlighting the key intermediates and enzyme classes involved.
References
- 1. Dynamics of withanolide biosynthesis in relation to temporal expression pattern of metabolic genes in Withania somnifera (L.) Dunal: a comparative study in two morpho-chemovariants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of gene clusters underlying withanolide biosynthesis in ashwagandha [dspace.mit.edu]
- 3. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular characterization of three CYP450 genes reveals their role in withanolides formation and defense in Withania somnifera, the Indian Ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | RNAi of Sterol Δ24-Isomerase Implicated Its Involvement in Physalin Biosynthesis in Physalis angulata L. [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Withaphysalin D Target Protein Identification: A Technical Overview and Guide for Future Research
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Withaphysalin D, a natural withanolide, has garnered interest for its potential therapeutic properties, notably its neuroprotective effects[1]. Identifying the specific protein targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. This technical guide synthesizes the current, albeit limited, knowledge regarding the putative protein targets of this compound and provides a framework of established experimental protocols for definitive target identification and validation.
Putative Protein Targets of this compound
Current research points to two primary, yet not fully experimentally validated, protein targets for this compound. Additionally, indirect evidence suggests potential interactions with key signaling pathways.
N-methyl-D-aspartate Receptor (NMDAR) Subunit GluN2B
This compound is described as a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR) that contains the GluN2B subunit[1]. NMDARs are glutamate-gated ion channels crucial for synaptic plasticity and neuronal communication. The GluN2B subunit, in particular, is implicated in various neurological disorders, making it a significant drug target. However, to date, specific quantitative binding data, such as IC50 or Kd values from experimental assays like radioligand binding or electrophysiology, are not publicly available for the interaction between this compound and the NMDAR-GluN2B subunit.
Kallikrein-related Peptidase 2 (KLK2)
Computational studies have identified Kallikrein-related peptidase 2 (KLK2), a serine protease overexpressed in prostate cancer, as a potential target of this compound[2][3][4]. In silico docking simulations predict a high binding affinity, suggesting that this compound may act as an inhibitor of KLK2. It is crucial to note that these findings are based on computational models and await experimental validation[2].
Quantitative Data Summary
The available quantitative data for this compound's interaction with its putative targets is currently limited to computational predictions.
| Putative Target | Method | Reported Value | Source |
| Kallikrein-related Peptidase 2 (KLK2) | Molecular Docking | Binding Affinity: -8.8 to -8.9 kcal/mol | [2][3] |
| Kallikrein-related Peptidase 2 (KLK2) | MM-PBSA Calculation | Favorable Binding Free Energy | [2] |
Note: The lack of experimentally determined quantitative data (e.g., IC50, Kd) for any protein target of this compound is a significant knowledge gap that needs to be addressed through rigorous experimental validation.
Implicated Signaling Pathways
While direct targets remain to be definitively confirmed, studies on related withanolides suggest that this compound may influence several key signaling pathways. These pathways represent potential downstream effects of direct target engagement or could involve additional, as-yet-unidentified direct targets.
-
NF-κB Signaling: Other withanolides have been shown to modulate the NF-κB pathway, a critical regulator of inflammation and cell survival[5][6].
-
STAT3 Signaling: There is evidence that related compounds can affect the phosphorylation and activation of STAT3, a transcription factor involved in cell growth and apoptosis[5][7].
-
HO-1 Signaling: Upregulation of Heme oxygenase-1 (HO-1), an enzyme with antioxidant and anti-inflammatory properties, has been observed with other withaphysalins[5].
Further investigation is required to determine if this compound directly interacts with proteins within these pathways.
Experimental Protocols for Target Identification and Validation
To definitively identify and characterize the protein targets of this compound, a multi-pronged approach employing both direct and indirect methods is recommended.
Affinity-Based Target Identification
This approach involves using a modified version of this compound to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Affinity chromatography workflow for target identification.
Detailed Methodology:
-
Probe Synthesis: Chemically synthesize a derivative of this compound with a linker attached to a biotin (B1667282) tag. The linker position should be chosen carefully to minimize disruption of the compound's native binding interactions.
-
Immobilization: Incubate the biotinylated this compound probe with streptavidin-coated magnetic beads or agarose (B213101) resin to immobilize the probe.
-
Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow the formation of probe-target protein complexes. As a negative control, incubate the lysate with beads that have not been treated with the probe or with beads coated with biotin only. A competition control, where the lysate is pre-incubated with an excess of free, unmodified this compound before adding the immobilized probe, is crucial to distinguish specific from non-specific binders.
-
Washing: Wash the beads extensively with a suitable buffer to remove proteins that are not specifically bound to the probe.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, increasing the salt concentration, or using a denaturing agent like SDS.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion using a protease such as trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Label-Free Target Identification
Label-free methods avoid chemical modification of the small molecule, reducing the risk of altering its binding properties.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with either this compound at a specific concentration or a vehicle control.
-
Heating: Aliquot the treated samples and heat them to a range of different temperatures for a fixed duration (e.g., 3-5 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection and Quantification: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point. This can be done by Western blotting using a specific antibody or by quantitative mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Validation of Target Engagement and Function
Once potential targets are identified, it is essential to validate the interaction and its functional consequences.
-
For NMDAR-GluN2B:
-
Electrophysiology: Use patch-clamp recordings from cells expressing GluN2B-containing NMDARs to measure the effect of this compound on glutamate-evoked currents.
-
Radioligand Binding Assays: Perform competitive binding assays using a radiolabeled ligand known to bind to the GluN2B subunit to determine the binding affinity (Ki) of this compound.
-
-
For KLK2:
-
Enzymatic Assays: Measure the activity of purified KLK2 in the presence and absence of this compound using a fluorogenic substrate to determine the IC50 value.
-
-
For Signaling Pathway Components (NF-κB, STAT3, HO-1):
-
Western Blotting: Analyze the phosphorylation status of key proteins in the pathway (e.g., p-STAT3, IκBα) or the expression levels of downstream targets (e.g., HO-1) in cells treated with this compound.
-
Reporter Gene Assays: Use cell lines containing a luciferase reporter gene under the control of a specific transcription factor (e.g., NF-κB) to quantify the effect of this compound on pathway activation.
-
ELISA: Quantify the levels of downstream signaling molecules or pathway products (e.g., cytokines for NF-κB, HO-1 protein) in cell culture supernatants or lysates[8][9].
-
Signaling Pathway Diagrams
The following diagrams illustrate the potential points of intervention for this compound within the implicated signaling pathways, based on the known mechanisms of related compounds. These are hypothetical in the context of this compound and require experimental validation.
Hypothetical Modulation of the NF-κB Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy [frontiersin.org]
- 3. Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of the Stat3–Stat3 Protein Dimer with Salicylic Acid Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Mouse HO-1/Hmox1 ELISA Kit Elisa Kit KE10133 | Proteintech [ptglab.com]
Withaphysalin D: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaphysalin D, a naturally occurring steroidal lactone belonging to the withanolide class, has garnered interest for its potential therapeutic properties. As with any compound under investigation for pharmaceutical development, a thorough understanding of its toxicological and safety profile is paramount. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology of this compound, drawing from in vitro cytotoxicity data and the broader safety profile of related withanolides. Due to the limited availability of in vivo toxicity and pharmacokinetic data specific to this compound, this guide also incorporates general principles and methodologies for the toxicological assessment of natural products, offering a framework for future preclinical studies. The document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of this compound and other withanolides.
Introduction
Withanolides are a group of C28 steroidal lactones primarily isolated from plants of the Solanaceae family, such as those of the Physalis and Withania genera. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. This compound is a member of this class, and while its specific biological activities are an area of active research, preliminary studies have focused on its cytotoxic effects against various cancer cell lines. This guide aims to consolidate the available toxicological data on this compound and to provide a detailed framework for its further preclinical safety evaluation.
In Vitro Cytotoxicity
The primary toxicological data available for this compound and its analogs are derived from in vitro cytotoxicity assays against various human cancer cell lines. These studies are crucial for determining the concentration at which a compound elicits a toxic response in cells and for identifying potential mechanisms of cell death.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. The following table summarizes the reported IC50 values for withanolides, including compounds structurally related to this compound, against a panel of human cancer cell lines. It is important to note that direct IC50 values for this compound are not consistently reported across the literature; therefore, data for related withaphysalins and other withanolides are included to provide a broader context of their cytotoxic potential.
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Withaphysalin-type withanolides | HepG2, SK-LU-1, MCF7 | 0.051 - 0.86 µg/mL | [1] |
| Physagulide I | MG-63 | Not specified, potent | [1] |
| Withangulatin A derivative | MDA-MB-231 | 0.074 | [1] |
| Withaferin A | MDA-MB-231 | 3.04 | [1] |
| Physaminimins G, H, K | RAW264.7 (NO inhibition) | 17.41 - 36.33 | [1] |
| Physagulide P | MG-63, HepG-2, MDA-MB-231 | 3.50 - 15.74 | [1] |
| Unnamed Withanolides | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 | [1] |
| Withangulatin A derivative 7 | MDA-MB-231 | 3.51 | [1] |
| Withanolide E and 4β-hydroxywithanolide E | HepG2, SK-LU-1, MCF7 | 0.051 - 0.86 µg/mL | [1] |
| Physalis angulata Extract | Not specified | LD50 > 5 g/kg (in vivo) | [2] |
Note: The table includes a range of withanolides to provide a comparative overview. The significant variability in IC50 values highlights the importance of the specific chemical structure and the target cell line.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound like this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram:
In Vivo Toxicology
Currently, there is a significant lack of published in vivo toxicological data specifically for this compound. Studies on related compounds and extracts provide some preliminary insights, but dedicated studies are required to establish a comprehensive safety profile.
Acute and Subchronic Toxicity
No specific LD50 (median lethal dose) value for this compound has been reported in the literature. However, a study on the acute toxicity of an extract from Physalis angulata, a plant known to contain withanolides, found the LD50 in mice to be greater than 5 g/kg body weight, classifying it as practically non-toxic[2]. It is important to emphasize that the toxicity of an isolated compound can differ significantly from that of a crude extract.
One study on a withangulatin A derivative reported that intraperitoneal administration of 50 mg/kg showed no apparent toxicity in a mouse xenograft model[1]. This suggests that some withanolides may have a favorable therapeutic window, but this cannot be directly extrapolated to this compound.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
The following is a generalized protocol for an acute oral toxicity study, which can be adapted for the initial safety assessment of this compound.
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model.
Animals: Female rats or mice (nulliparous and non-pregnant), 8-12 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Oral gavage needles
-
Animal cages and standard housing conditions
Procedure:
-
Dose Selection: A starting dose is selected based on available in vitro data and information on related compounds. A default starting dose of 175 mg/kg is often used if no prior information is available.
-
Dosing: A single animal is dosed with the starting concentration of this compound via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when one of the stopping criteria is met, such as observing a reversal in outcome at a particular dose level a sufficient number of times.
-
LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the outcomes at the tested dose levels.
-
Necropsy: At the end of the study, all surviving animals are euthanized, and a gross necropsy is performed.
Experimental Workflow Diagram:
Potential Toxicological Signaling Pathways
The specific toxicological signaling pathways of this compound have not been elucidated. However, based on studies of other withanolides, particularly Withaferin A, several key pathways are likely involved in their cytotoxic and potentially toxic effects. These pathways are often the same as those targeted for therapeutic benefit, and toxicity can arise from off-target effects or exaggerated on-target effects at high concentrations.
Potential signaling pathways that may be modulated by this compound leading to toxicity include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Withanolides are known to inhibit the NF-κB signaling pathway, which is crucial for inflammation and cell survival[3][4]. While this is a therapeutic target, excessive inhibition could lead to immunosuppression and impaired cellular responses.
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Inhibition of STAT3 signaling is another mechanism by which withanolides exert their anti-cancer effects[3]. STAT3 is involved in cell growth and proliferation, and its dysregulation could lead to toxicity in normal tissues.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cellular stress responses, proliferation, and apoptosis. Some withanolides have been shown to modulate MAPK signaling, which could contribute to their cytotoxic effects[5].
-
Induction of Oxidative Stress: Some withanolides can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Potential Toxicological Signaling Pathway Diagram:
Pharmacokinetics (ADME)
There is no specific pharmacokinetic data available for this compound. The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical for understanding its safety and efficacy. In silico predictions and studies on other withanolides can provide some initial insights.
-
Absorption: The oral bioavailability of withanolides can be variable. Some studies suggest that withanolides follow Lipinski's rule of five, indicating good potential for oral absorption[6].
-
Distribution: The distribution of withanolides throughout the body is not well-characterized. Their ability to cross the blood-brain barrier is an area of interest for neurological applications but also a consideration for potential central nervous system toxicity.
-
Metabolism: Withanolides are likely metabolized by cytochrome P450 enzymes in the liver. The specific isoforms involved and the nature of the metabolites are largely unknown for this compound.
-
Excretion: The routes of excretion for this compound and its metabolites have not been determined.
Further in vivo pharmacokinetic studies are essential to determine the ADME profile of this compound.
Conclusion and Future Directions
The current toxicological and safety profile of this compound is incomplete and relies heavily on in vitro cytotoxicity data and inferences from related withanolides. While in vitro studies suggest cytotoxic potential against cancer cells, a comprehensive understanding of its safety in vivo is lacking.
Key areas for future research include:
-
In Vivo Acute and Subchronic Toxicity Studies: To determine the LD50 and identify potential target organs of toxicity.
-
Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound.
-
Genotoxicity and Mutagenicity Assays: To assess the potential for DNA damage.
-
Safety Pharmacology Studies: To evaluate the effects on major organ systems (cardiovascular, respiratory, and central nervous systems).
-
Mechanism of Toxicity Studies: To elucidate the specific signaling pathways involved in any observed toxicity.
A systematic and thorough preclinical safety evaluation is crucial before this compound can be considered for further development as a therapeutic agent. This technical guide provides a foundation for these future investigations by summarizing the current knowledge and outlining the necessary experimental approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and Sub-chronic Toxicity Studies of Combination of Physalis angulata L. (Cecendet) Extract and Methylprednisolone on Animals | Sukandar | International Journal of Integrated Health Sciences [journal.fk.unpad.ac.id]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Protocol for the Dissolution of Withaphysalin D for In Vivo Preclinical Research
Introduction
Withaphysalin D, a bioactive withanolide isolated from plants of the Physalis genus, has garnered significant interest within the scientific community for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Successful in vivo evaluation of this compound necessitates a reliable and reproducible protocol for its dissolution and administration. This document provides detailed application notes and a comprehensive protocol for the preparation of this compound formulations suitable for in vivo studies, tailored for researchers, scientists, and professionals in drug development. The protocol emphasizes the use of a dimethyl sulfoxide (B87167) (DMSO) and saline-based vehicle, a common and effective method for administering hydrophobic compounds to animal models.
Data Presentation: Recommended Vehicle Composition
The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in vivo, while minimizing potential toxicity associated with the vehicle itself. Based on available data for physalins and other structurally related withanolides, a co-solvent formulation is recommended.
| Component | Recommended Concentration | Purpose |
| This compound | Dependent on study design | Active Pharmaceutical Ingredient (API) |
| DMSO | 10% (v/v) | Primary organic solvent to dissolve the hydrophobic this compound |
| Saline (0.9% NaCl) | 90% (v/v) | Aqueous vehicle for dilution to a biocompatible and injectable solution |
Experimental Protocols
This section outlines the step-by-step methodology for the preparation of a this compound solution for in vivo administration.
Materials and Equipment
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent purity
-
Sterile saline solution (0.9% NaCl)
-
Sterile, conical microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Preparation of this compound Stock Solution
-
Calculate the required amount of this compound: Based on the desired final concentration and the total volume of the dosing solution needed for the study, calculate the mass of this compound required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile conical tube.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the tube containing the this compound powder to achieve a high-concentration stock solution. For example, to prepare a final solution with 10% DMSO, you can first dissolve the compound in a small volume of 100% DMSO.
-
Ensure Complete Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but the stability of this compound under these conditions should be considered. Visually inspect the solution to ensure there are no visible particles.
Preparation of the Final Dosing Solution
-
Dilution with Saline: While vortexing the this compound stock solution, slowly add the required volume of sterile saline to achieve the final desired concentration of both this compound and 10% DMSO. The slow, dropwise addition of saline while vortexing is crucial to prevent precipitation of the hydrophobic compound.
-
Final Homogenization: Continue to vortex the solution for an additional 1-2 minutes to ensure homogeneity.
-
Visual Inspection: Before administration, visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates successful formulation.
Note on Stability: It is recommended to prepare the this compound formulation fresh on the day of use. The stability of withanolides in aqueous solutions can be limited.
Visualization of Methodologies and Pathways
Experimental Workflow for Formulation Preparation
The following diagram illustrates the key steps in the preparation of the this compound dosing solution.
Preparation of Withaphysalin D Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withaphysalin D, a bioactive withanolide isolated from plants of the Physalis genus, has garnered significant interest for its potential therapeutic properties. Accurate and reproducible in vitro and in vivo studies rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in research applications.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₆ | N/A |
| Molecular Weight | 466.57 g/mol | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
| Storage of Solid | Store at -20°C for long-term stability. | N/A |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for subsequent dilutions for various experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: this compound is a bioactive compound. Handle with care in a well-ventilated area or a chemical fume hood. Wear appropriate PPE at all times.
-
Determine the Required Mass:
-
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (466.57 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 466.57 g/mol = 4.6657 mg
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube or a clear tube covered in aluminum foil on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound (e.g., 4.67 mg) and add it to the tube.
-
-
Dissolving in DMSO:
-
Using a calibrated micropipette, add the desired volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, continue vortexing or gently warm the solution in a 37°C water bath for a short period.
-
-
Storage of the Stock Solution:
-
For other withanolides, solutions have been found to be stable for over 10 days.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in clearly labeled, light-protected (amber or foil-wrapped) tubes at -20°C.
-
For long-term storage, -80°C is recommended.
-
Application in Cell-Based Assays
For most cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
Protocol for Diluting Stock Solution for Cell Culture:
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is good practice to perform at least one intermediate dilution step to ensure accuracy.
-
Vehicle Control: In all experiments, include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.
Diagrams
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Implication
This compound has been reported to have various biological activities. For illustrative purposes, a simplified diagram showing a hypothetical signaling pathway that could be investigated using a this compound stock solution is provided below.
Caption: Hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for Withaphysalin D in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin D belongs to the withanolide class of naturally occurring C28-steroidal lactones, primarily isolated from plants of the Solanaceae family, such as Physalis minima. Withanolides have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This document provides detailed protocols and application notes for evaluating the anti-inflammatory properties of this compound using common in vitro cell-based assays. The primary mechanism of action for many withaphysalins involves the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response. Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB pathway becomes active, leading to the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as TNF-α and IL-6. By inhibiting this pathway, withaphysalins can effectively reduce the production of these inflammatory mediators.
The following protocols are based on established methodologies for assessing anti-inflammatory compounds and are tailored for the investigation of this compound. While specific quantitative data for this compound is not extensively available in public literature, the provided data for closely related withaphysalins from Physalis minima serve as a valuable reference for experimental design. Researchers should determine the optimal concentration range for this compound empirically.
Data Presentation: Anti-inflammatory Activity of Related Withaphysalins
The tables below summarize the reported anti-inflammatory activities of various withaphysalins isolated from Physalis minima, which can be used as a benchmark for designing experiments with this compound.
Table 1: Inhibition of NF-κB Activity by Withaphysalins in LPS-stimulated THP1-Dual Cells
| Compound | IC₅₀ (µM) | Reference |
| Withaphysalin Analogue 2 | 3.01 | [1] |
| Withaphysalin Analogue 10 | 4.54 | [1] |
| Withaphysalin Analogue 5 | 8.86 | [1] |
| Withaphysalin Analogue 9 | 10.11 | [1] |
| Withaphysalin Analogue 6 | 11.52 | [1] |
| Withaphysalin Analogue 11 | 12.04 | [1] |
| Withaphysalin Analogue 20 | 13.39 | [1] |
Activity was measured using a secreted embryonic alkaline phosphatase (SEAP) reporter gene linked to an NF-κB consensus transcriptional response element.
Table 2: Inhibition of Nitric Oxide (NO) Production by Withaphysalins in LPS-stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Reference |
| Physminin C | 3.5 | |
| Physaminimin G | 17.41 | [2] |
| Physaminimin K | 21.48 | [2] |
| Withaphysalin Analogue 1 | 23.26 | [3] |
| Physaminimin H | 36.33 | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by withaphysalins and the general workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
References
Application Notes and Protocols for the HPLC Quantification of Withaphysalin D
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Withaphysalin D using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established analytical practices for the quantification of structurally related withanolides and physalins, offering a robust starting point for method development and validation.
Introduction
This compound is a member of the withanolide class of naturally occurring C28-steroidal lactone derivatives, primarily isolated from plants of the Physalis genus. These compounds have garnered significant scientific interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. This application note details a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.
Quantitative Data Summary
The following tables summarize the key chromatographic parameters and typical validation data for an HPLC method for this compound quantification. These values are based on methods developed for similar withanolides and serve as a benchmark for method validation.
Table 1: HPLC Chromatographic Conditions
| Parameter | Description |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B) |
| 0-18 min: 30-80% A | |
| 18-25 min: 80% A (isocratic) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (using a Diode Array Detector - DAD or UV-Vis Detector) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank matrix |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Sample matrix (e.g., dried plant powder, biological fluid)
-
0.45 µm syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The following is a general procedure for the extraction of this compound from a dried plant matrix. The protocol may need to be optimized based on the specific sample type.
-
Extraction: Accurately weigh 1.0 g of the dried and ground plant material. Add 10 mL of a 1:1 (v/v) mixture of dichloromethane (B109758) and methanol.
-
Sonication: Sonicate the mixture for 45 minutes at room temperature.
-
Filtration: Filter the resulting supernatant through a 0.45 µm syringe filter.
-
Evaporation: Transfer 1 mL of the filtered supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of HPLC-grade methanol.
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (30% acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Disclaimer: This application note provides a general method for the quantification of this compound. The method should be fully validated in the user's laboratory to ensure its suitability for the intended application. Method optimization may be required for different sample matrices.
Application Notes: Withaphysalin D in Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin D is a member of the withanolide class of naturally occurring C28-steroidal lactones, primarily isolated from plants of the Solanaceae family. Withanolides, as a group, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anticancer effects. These compounds exert their antitumor activities through various mechanisms, such as inducing reactive oxygen species (ROS) production, promoting cell cycle arrest, and, most notably, triggering apoptosis (programmed cell death) in cancer cells. This document provides an overview of the application of this compound and related withanolides in apoptosis induction studies, detailing its mechanism of action and providing standardized protocols for experimental validation.
Mechanism of Action: Targeting Pro-Survival Signaling Pathways
This compound and other withanolides induce apoptosis by modulating multiple cellular signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the inhibition of pro-survival pathways like PI3K/Akt and the activation of stress-related pathways such as the MAPK cascades.
1. Inhibition of the PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[1][2] Its activation is a common feature in many human cancers, contributing to resistance against apoptosis.[1][3] Withanolides have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[4] By downregulating the activity of key proteins like Akt and mTOR, this compound can sensitize cancer cells to apoptotic stimuli.[1][2][4]
2. Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38 MAPK, play a dual role in regulating apoptosis.[5][6] Under cellular stress, such as that induced by chemotherapeutic agents, the activation of JNK and p38 MAPK cascades can promote apoptosis.[7][8] This is achieved by regulating the function of Bcl-2 family proteins and activating caspases.[7][9] Studies on withanolides suggest they can increase the phosphorylation of JNK and p38, thereby pushing the cell towards an apoptotic fate.[7][10]
3. Regulation of Bcl-2 Family Proteins: The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[11][12] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[12][13] The ratio of these proteins determines the cell's susceptibility to apoptosis. Withanolides can shift this balance in favor of apoptosis by down-regulating the expression of Bcl-2 and up-regulating the expression of Bax, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[12][13][14]
Below is a diagram illustrating the key signaling pathways targeted by this compound to induce apoptosis.
Quantitative Data Summary
The cytotoxic and apoptosis-inducing efficacy of withanolides is typically quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. While specific IC50 data for this compound is emerging, data from closely related withanolides like Withaferin A and other physalins provide a strong rationale for its investigation.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Withaferin A | MDA-MB-231 | Breast Cancer | 3.04 µM | [15] |
| Physalin F | T-47D | Breast Cancer | 3.60 µg/mL | [16] |
| Physalin F | PBMC (from HAM/TSP) | Leukemia | 0.97 µM | [16] |
| Physagulide I | MG-63 | Osteosarcoma | Not specified | [15] |
| Withangulatin A | MDA-MB-231 | Breast Cancer | 18.2 µM | [15] |
Note: The table includes data for various withanolides and physalins to provide context for the expected potency range. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
A typical workflow for investigating the apoptosis-inducing effects of this compound involves initial cytotoxicity screening, followed by specific assays to confirm apoptosis and elucidate the underlying mechanism.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the IC50 value of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]
Materials:
-
Cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
PBS
-
Flow cytometer
Procedure:
-
Cell Collection: Culture and treat cells in 6-well plates. Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.[17]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[18]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to measure changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-PARP, anti-Akt, anti-phospho-Akt, anti-JNK, anti-phospho-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
References
- 1. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,25-Dihydroxyvitamin D3 and PI3K/AKT Inhibitors Synergistically Inhibit Growth and Induce Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells [mdpi.com]
- 5. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Drug-induced apoptosis and p53, BCL-2 and BAX expression in breast cancer tissues in vivo and in fibroblast cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for LC-MS/MS Analysis of Withaphysalin D and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalin D, a member of the withanolide class of steroidal lactones, is a bioactive compound found in plants of the Physalis genus. Withanolides have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[1][2][3] The study of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the quantitative analysis of this compound and the identification of its metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]
Quantitative Analysis of this compound in Plasma
This section outlines a validated method for the quantification of this compound in plasma samples, which is essential for pharmacokinetic studies. The methodology is adapted from established protocols for similar withanolides.[6][7]
Experimental Protocol: Quantification of this compound
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard (IS) solution (e.g., Withaferin A at 50 ng/mL in acetonitrile).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[8]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-30% B
-
6.1-8 min: 30% B
-
-
-
Mass Spectrometry (MS/MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Gas Flow Rates to be optimized for the specific instrument.
-
-
Data Presentation: Quantitative Parameters
The following table summarizes the proposed MRM transitions and other mass spectrometric parameters for this compound. These values are predicted based on its chemical structure and may require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | [To be determined] |
| Internal Standard | [Dependent on IS] | [Dependent on IS] | 100 | [Dependent on IS] |
Note: The precursor ion will likely be the [M+H]⁺ or [M+NH₄]⁺ adduct. Product ions will result from characteristic fragmentation patterns.
Metabolite Identification of this compound
This section provides a protocol for the identification of potential metabolites of this compound from in vitro and in vivo studies.
Experimental Protocol: Metabolite Identification
1. In Vitro Metabolism: Liver Microsomes
-
Prepare an incubation mixture containing:
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant by LC-MS/MS.
2. LC-MS/MS Conditions for Metabolite Identification
-
Liquid Chromatography: Use the same LC conditions as for quantification to allow for retention time comparison.
-
Mass Spectrometry:
-
System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization: ESI, positive mode
-
Scan Mode: Full scan with data-dependent MS/MS (or information-dependent acquisition) to collect fragmentation data for potential metabolites.
-
Data Analysis: Utilize metabolite identification software to search for predicted metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation) and compare fragmentation patterns with the parent drug.
-
Data Presentation: Potential Metabolites
The following table lists the expected mass shifts for common Phase I and Phase II metabolic transformations.
| Metabolic Transformation | Mass Shift (Da) |
| Hydroxylation | +16 |
| Oxidation (Ketone formation) | +14 |
| Dehydrogenation | -2 |
| Glucuronidation | +176 |
| Sulfation | +80 |
| Glutathione Conjugation | +305 |
Visualizations
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Potential Signaling Pathway
Based on the known anti-inflammatory effects of other withanolides from Physalis minima, this compound may modulate inflammatory signaling pathways.[2] A potential mechanism involves the inhibition of the NF-κB pathway.
Caption: Potential NF-κB inhibitory pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 9. mercell.com [mercell.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Withaphysalin D Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel Withaphysalin D derivatives as potential therapeutic agents. Withaphysalins, a class of withanolides isolated from plants of the Physalis genus, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.[1][2] This document outlines detailed protocols for the chemical modification of this compound, methods for assessing the biological activity of its derivatives, and an overview of the key signaling pathways involved in their mechanism of action.
Rationale for Synthesis of this compound Derivatives
This compound and its analogs have emerged as promising scaffolds for drug discovery due to their potent biological activities.[2] The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), aiming to enhance therapeutic efficacy and selectivity while minimizing potential toxicity.[3] Key areas of therapeutic interest for this compound derivatives include oncology and inflammatory diseases.
Experimental Protocols
General Synthetic Strategy for this compound Derivatives
The core structure of this compound offers several reactive sites amenable to chemical modification. These include the hydroxyl groups, the lactone ring, and the α,β-unsaturated ketone in ring A. A general workflow for the semi-synthesis of this compound derivatives is outlined below.
Protocol for the Synthesis of 18-O-methyl-withaphysalin F (A Withaphysalin Derivative)
This protocol is a representative example for the synthesis of a methylated withaphysalin derivative, based on methodologies reported for similar withanolides.[4]
Materials:
-
Withaphysalin F (starting material, structurally similar to this compound)
-
Methyl iodide (CH₃I)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Withaphysalin F (100 mg, 1 eq.) in anhydrous DMF (5 mL).
-
Addition of Reagents: To the stirred solution, add silver(I) oxide (2 eq.) followed by the dropwise addition of methyl iodide (5 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of n-hexane:ethyl acetate, 1:1 v/v). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to afford the pure 18-O-methyl-withaphysalin F.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Biological Activity of this compound Derivatives
The synthesized this compound derivatives can be evaluated for their biological activities, primarily focusing on their anti-inflammatory and cytotoxic properties.
Data Presentation: Cytotoxic and Anti-inflammatory Activities
The following tables summarize the reported biological activities of various withaphysalin derivatives against different cancer cell lines and inflammatory models.
| Derivative Name | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HL-60 | 0.3-1.7 | [5] |
| This compound | HCT-116 | 0.3-1.7 | [5] |
| This compound | SF-268 | 0.3-1.7 | [5] |
| This compound | PANC-1 | 0.3-1.7 | [5] |
| 18-O-ethylwithaphysalin R | MCF-7 | >10 (weak) | [1] |
| 5-O-ethylphysaminimin C | MCF-7 | >10 (weak) | [1] |
| (18S)-O-methyl-withaphysalin F | MDA-MB-231 | 0.06 - 0.6 | [4] |
| Withaphysalin P | HCT-116 | Moderate | [2] |
| Withaphysalin P | NCI-H460 | Moderate | [2] |
| Withaminima A | RAW 264.7 (NO inhibition) | 18.46 | |
| Withaminima B | RAW 264.7 (NO inhibition) | 3.91 | |
| Withaminima C | RAW 264.7 (NO inhibition) | 10.25 | |
| Withaminima D | RAW 264.7 (NO inhibition) | 11.73 |
Table 1: Cytotoxic and anti-inflammatory activities of selected Withaphysalin derivatives.
Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound derivatives on key signaling pathways like NF-κB and PI3K/Akt/mTOR.[5][8]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways Modulated by Withaphysalins
Withaphysalins and their derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways.[1][9][10][11]
As depicted in Figure 2, this compound derivatives can inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[1][10] This leads to a reduction in the expression of pro-inflammatory genes. Additionally, these compounds can suppress the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, thereby inhibiting cell proliferation and survival.[9][11]
Conclusion
The synthesis of novel this compound derivatives presents a promising avenue for the discovery of new therapeutic agents for the treatment of cancer and inflammatory diseases. The protocols and application notes provided herein offer a framework for the rational design, synthesis, and biological evaluation of these compounds, facilitating their advancement in the drug discovery pipeline. Further investigation into the specific molecular targets and mechanisms of action of these derivatives will be crucial for their clinical development.
References
- 1. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaphysalin Derivatives from Iochroma arborescens Induce Antiproliferative and Antimigratory Activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antitumor Potential of Physalins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Physalins, a group of naturally occurring steroids predominantly isolated from plants of the Physalis genus, have emerged as promising candidates in cancer chemotherapy. Extensive research has demonstrated their potent antitumor activities both in vitro and in vivo, mediated through the modulation of various critical signaling pathways. This document provides a comprehensive overview of the antitumor effects of physalins, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms.
In Vitro Antitumor Activity of Physalins
Physalins have exhibited significant cytotoxic effects against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for several key physalins are summarized below, offering a comparative perspective on their potency.
Table 1: In Vitro Cytotoxicity of Various Physalins Against Human Cancer Cell Lines
| Physalin | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin A | A549 | Non-Small Cell Lung Cancer | ~28.4 | [1] |
| H292, H358, H1975 | Non-Small Cell Lung Cancer | Not specified | [2] | |
| Hepa-1c1c7, HepG2 | Liver Cancer | Not specified | [2] | |
| Physalin B | MCF-7 | Breast Cancer | 0.4 - 1.92 | [2] |
| MDA-MB-231, T-47D | Breast Cancer | Not specified | [3] | |
| A549 | Non-Small Cell Lung Cancer | Not specified | [4] | |
| CORL23 | Large Cell Lung Carcinoma | < 2.0 | [2][5] | |
| 22Rv1, C4-2B | Prostate Cancer | < 2.0 | [2][5] | |
| 796-O, A-498, ACHN | Kidney Cancer | < 2.0 | [2][5] | |
| CEM, HL-60, MOLT-3 | Leukemia | < 2.0 | [2][5] | |
| HT1080 | Fibrosarcoma | < 2.0 | [2][5] | |
| HeLa | Cervical Cancer | < 2.0 | [2][5] | |
| HCT-116 | Colorectal Cancer | < 2.0 | [2][5] | |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | [2][5] | |
| Physalin D | Various | Various | 0.51 - 4.47 | [6] |
| Physalin F | SW480, DLD-1 | Colorectal Cancer | Not specified | [2] |
| CORL23 | Large Cell Lung Carcinoma | 0.4 - 1.92 | [2] | |
| MCF-7 | Breast Cancer | 0.4 - 1.92 | [2] | |
| 22Rv1, C4-2B | Prostate Cancer | < 2.0 | [2] | |
| 796-O, A-498, ACHN | Kidney Cancer | < 2.0 | [2] | |
| CEM, HL-60, MOLT-3 | Leukemia | < 2.0 | [2] | |
| HT1080 | Fibrosarcoma | < 2.0 | [2] | |
| HeLa | Cervical Cancer | < 2.0 | [2] | |
| HCT-116 | Colorectal Cancer | < 2.0 | [2] | |
| HuCCA-1 | Cholangiocarcinoma | < 2.0 | [2] | |
| Isophysalin A | Breast Cancer Cells | Breast Cancer | Not specified |
In Vivo Antitumor Efficacy of Physalins
The antitumor potential of physalins has been further validated in preclinical animal models. These studies demonstrate a significant reduction in tumor growth and proliferation in vivo.
Table 2: In Vivo Antitumor Activity of Physalins in Xenograft Models
| Physalin | Tumor Model | Animal Model | Dosage | Outcome | Reference |
| Physalin A | Human NSCLC H292 Xenograft | Mice | Not specified | Suppressed tumor growth | [7][8] |
| Xenograft Tumor-bearing Mice | Mice | Not specified | Inhibited tumor growth by downregulating β-catenin | [6] | |
| Physalin B | Sarcoma 180 | Mice | 10 mg/kg | Inhibited tumor proliferation | [6] |
| Physalin D | Sarcoma 180 | Mice | 25 mg/kg | Inhibited tumor proliferation | [6] |
| Physalin F | Xenograft Tumor-bearing Mice | Mice | Not specified | Inhibited tumor growth by downregulating β-catenin | [6] |
| P388 Lymphocytic Leukemia | Mice | Not specified | Showed antitumor effect | [9] |
Signaling Pathways Modulated by Physalins
Physalins exert their antitumor effects by targeting multiple signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The following diagrams illustrate the key molecular mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the investigation of physalin's antitumor activities.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a physalin that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Physalin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the physalin stock solution in complete culture medium. Replace the medium in the wells with 100 µL of the physalin dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the physalin concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after physalin treatment.
Materials:
-
Cancer cell lines
-
Physalin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the physalin for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of physalins on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Physalin
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with physalins as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in signaling pathways affected by physalins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, caspases, cyclins, STAT3, AKT, ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of physalins in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Physalin formulation for administration (e.g., in a solution with DMSO, PEG300, and saline)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the physalin or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined schedule and dosage.[6]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).
These notes and protocols provide a foundational framework for researchers to explore and validate the antitumor properties of physalins, contributing to the development of novel cancer therapeutics.
References
- 1. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Withaphysalin D in LPS-Stimulated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaphysalins, a group of seco-steroids derived from plants of the Physalis genus, have garnered attention for their potential immunomodulatory and anti-inflammatory properties. While several withaphysalins, such as A and F, have demonstrated significant inhibition of pro-inflammatory pathways in lipopolysaccharide (LPS)-stimulated macrophages, preliminary studies suggest that Withaphysalin D may not share the same activity profile. Specifically, research has indicated that this compound does not reduce nitric oxide (NO) production in LPS and interferon-gamma-stimulated macrophages[1].
These application notes provide a comprehensive set of protocols to systematically evaluate the effects of this compound on key inflammatory pathways in LPS-stimulated macrophages. The objective is to enable researchers to thoroughly characterize the immunomodulatory potential of this compound, either to confirm its lack of inhibitory effects on inflammation or to uncover other potential activities. The provided methodologies cover the assessment of cell viability, quantification of inflammatory mediators, and analysis of crucial signaling pathways.
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Macrophage Viability
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (Unstimulated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production
| Treatment | PGE2 (pg/mL) |
| Control (Unstimulated) | |
| LPS (1 µg/mL) | |
| LPS + this compound (10 µM) | |
| LPS + this compound (25 µM) | |
| LPS + this compound (50 µM) |
Table 5: Effect of this compound on iNOS and COX-2 Protein Expression (Relative Densitometry)
| Treatment | iNOS/β-actin Ratio | COX-2/β-actin Ratio |
| Control (Unstimulated) | ||
| LPS (1 µg/mL) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) | ||
| LPS + this compound (50 µM) |
Experimental Protocols
Cell Culture and Treatment
This protocol outlines the basic culture of RAW 264.7 macrophages and the procedure for stimulation with LPS and treatment with this compound.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays, and 6-well plates for protein and RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL.
-
Incubate for the desired time period depending on the assay (e.g., 24 hours for NO, cytokine, and PGE2 production; specific time points for protein and mRNA analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that any observed effects of this compound are not due to cytotoxicity.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Reagents: Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
This protocol quantifies the production of pro-inflammatory cytokines (TNF-α, IL-6) and PGE2 in the culture supernatant.
-
Kits: Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2.
-
Procedure:
-
Collect the cell culture supernatants after the desired incubation period.
-
Centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentrations based on the provided standards.
-
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This protocol assesses the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB signaling pathway.
-
Reagents: RIPA lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin), HRP-conjugated secondary antibodies, and ECL substrate.
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to β-actin.
-
Quantitative Real-Time PCR (qRT-PCR) for iNOS and COX-2 mRNA Expression
This protocol measures the relative mRNA expression levels of Nos2 (iNOS) and Ptgs2 (COX-2).
-
Reagents: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR master mix, and primers for Nos2, Ptgs2, and a housekeeping gene (e.g., Actb).
-
Procedure:
-
Extract total RNA from the treated cells using a commercial kit.
-
Synthesize cDNA from the RNA templates.
-
Perform qRT-PCR using SYBR Green master mix and specific primers.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Caption: General MAPK signaling pathway in LPS-stimulated macrophages.
References
Troubleshooting & Optimization
How to improve the solubility of Withaphysalin D in aqueous solution
Technical Support Center: Withaphysalin D Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered poorly soluble in aqueous solutions?
This compound, like many complex natural products, possesses a large, rigid, and predominantly lipophilic (hydrophobic) chemical structure. Its multiple ring systems and limited number of hydrogen-bond-donating groups result in unfavorable interactions with the polar water molecules, leading to very low solubility. Overcoming this challenge is critical for its use in preclinical and clinical research, particularly for in vitro assays and parenteral formulations.
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity.
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix at a molecular level.[1][2][3][4]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[5][6]
-
pH Adjustment: Ionizing the drug molecule by altering the pH of the solution to increase its polarity.[][8]
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution to reduce the overall polarity of the solvent system.[]
Q3: How does forming an inclusion complex with cyclodextrins enhance solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9] The nonpolar this compound molecule can be encapsulated within this hydrophobic cavity, forming an "inclusion complex."[9][10] The exterior of this new complex is hydrophilic, allowing it to dissolve readily in water, thereby increasing the apparent solubility of the entrapped drug.[9][11]
Q4: What is a solid dispersion and how does it improve solubility?
A solid dispersion is a system where a poorly soluble drug (like this compound) is dispersed within a highly soluble, inert carrier, typically a polymer.[1][4] When prepared correctly, the drug exists in an amorphous (non-crystalline) state, which has a higher energy level and dissolves more readily than the stable crystalline form.[12] Upon contact with water, the hydrophilic carrier dissolves quickly, releasing the drug as very fine, high-surface-area particles, which enhances the dissolution rate and solubility.[1][3]
Q5: Is pH modification a suitable strategy for this compound?
The effectiveness of pH modification depends on the presence of ionizable functional groups (acidic or basic) in the drug's structure. By reviewing the chemical structure of this compound, it lacks readily ionizable acidic or basic moieties. Therefore, altering the pH of the aqueous solution is unlikely to significantly improve its solubility.[][13] This method is generally more effective for weak acids or weak bases.[8][14]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Precipitation Occurs After Dilution | The formulation is a supersaturated system that is not stable upon dilution (common with co-solvents or pH modification). | 1. Incorporate a precipitation inhibitor: Use polymers like HPMC or PVP in the formulation to maintain the supersaturated state. 2. Switch to a more stable formulation: Consider cyclodextrin complexation or a nanosuspension, which are often more stable upon dilution. |
| Low Drug Loading Achieved | The chosen carrier or method has a limited capacity to solubilize the drug (e.g., limited space in cyclodextrin cavity or poor miscibility with a solid dispersion polymer). | 1. Screen different carriers: Test various types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or polymers (e.g., PVP, Soluplus®) to find one with better compatibility. 2. Optimize the drug-to-carrier ratio: Systematically vary the ratio in your preparation method to find the optimal loading capacity. |
| Inconsistent Solubility Results | The amorphous form of the drug is converting back to the less soluble crystalline form. This is a common stability issue with solid dispersions. | 1. Verify amorphous state: Use techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm the physical state of the drug in your formulation. 2. Select a stabilizing polymer: Choose a polymer with a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. 3. Store under appropriate conditions: Keep the formulation in a cool, dry place, as moisture and heat can accelerate recrystallization. |
| Nanosuspension Aggregates Over Time | Insufficient stabilization of the nanoparticles leads to agglomeration and settling. | 1. Optimize stabilizer concentration: The concentration of the surfactant or polymer used as a stabilizer is critical. Test a range of concentrations. 2. Use a combination of stabilizers: Employing both an electrostatic and a steric stabilizer (electrosteric stabilization) can provide superior stability.[5] |
Comparison of Solubility Enhancement Techniques
The following table summarizes and compares the primary strategies applicable to this compound.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug molecule within the cyclodextrin's lipophilic cavity.[9][10] | 10 to 100-fold | High solubilization potential; can improve stability; well-established regulatory path.[9][11] | Limited by drug size and stoichiometry; can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Solid Dispersion | Drug is dispersed in an amorphous state within a hydrophilic carrier matrix.[1][12] | 10 to 200-fold | Significant increase in dissolution rate and solubility; suitable for large-scale production (e.g., spray drying, hot-melt extrusion).[4][15] | Formulations can be physically unstable (recrystallization); requires careful selection of carrier polymer.[12] |
| Nanosuspension | Particle size reduction to the sub-micron range, increasing surface area according to the Noyes-Whitney equation.[5][6] | 5 to 50-fold | Applicable to nearly all poorly soluble drugs; high drug loading is possible; suitable for parenteral administration.[16] | Requires specialized equipment (e.g., high-pressure homogenizer, media mill); potential for particle aggregation and instability.[5][6] |
| Co-solvents | Addition of a water-miscible organic solvent (e.g., ethanol, PEG 400, DMSO) to reduce the polarity of the aqueous medium.[] | 2 to 50-fold | Simple to prepare and analyze; useful for early-stage in vitro screening.[8] | High concentrations of organic solvents can cause toxicity; risk of drug precipitation upon dilution in aqueous media.[8] |
Workflow & Experimental Protocols
Decision Workflow for Selecting a Solubility Enhancement Strategy
Choosing the right strategy depends on the experimental goals, required concentration, and intended application (e.g., in vitro screening vs. in vivo studies).
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general laboratory-scale method for preparing an inclusion complex. Optimization of the drug-to-cyclodextrin ratio is required.
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Molar Ratio Calculation: Determine the masses of this compound and HP-β-CD required for a 1:1 molar ratio.
-
Kneading Process: a. Place the accurately weighed HP-β-CD into a glass mortar. b. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a paste. c. Add the accurately weighed this compound to the paste. d. Knead the mixture thoroughly with a pestle for 45-60 minutes. During this process, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry. e. The resulting paste is then dried in an oven at 40-50°C until a constant weight is achieved.
-
Final Preparation: The dried complex is pulverized into a fine powder and stored in a desiccator.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques such as DSC, XRPD, or FTIR spectroscopy.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for preparing small batches for screening purposes.
-
Selection of Carrier: Polyvinylpyrrolidone (PVP K30) is a commonly used hydrophilic polymer.
-
Ratio Calculation: Decide on a drug-to-carrier weight ratio (e.g., 1:5, 1:10).
-
Dissolution: a. Accurately weigh and dissolve the specified amounts of this compound and PVP K30 in a suitable common solvent (e.g., methanol, ethanol, or acetone) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: a. Remove the solvent using a rotary evaporator (rotovap) under reduced pressure at a temperature of approximately 40°C. b. Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Final Preparation: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent. Scrape the dried product, pulverize it, and pass it through a sieve to obtain a uniform powder. Store in a desiccator.
-
Characterization (Optional but Recommended): Analyze the solid dispersion using DSC or XRPD to confirm that the drug is in an amorphous state.
References
- 1. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility enhancement techniques [wisdomlib.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. db.cngb.org [db.cngb.org]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications - PMC [pmc.ncbi.nlm.nih.gov]
Withaphysalin D stability issues in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of withaphysalin D in cell culture media. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture medium?
A1: Currently, there is no publicly available data specifically detailing the stability or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. As a complex natural product, its stability can be influenced by several factors including media composition, pH, temperature, and the presence of serum. It is recommended to empirically determine its stability under your specific experimental conditions.
Q2: What are the common factors in cell culture media that can lead to the degradation of a small molecule like this compound?
A2: Several factors can contribute to the degradation of compounds in cell culture media:
-
pH and Temperature: Standard culture conditions (pH 7.2-7.4, 37°C) can accelerate the hydrolysis of susceptible chemical structures.[1]
-
Enzymatic Degradation: If you are using serum (e.g., Fetal Bovine Serum - FBS), it contains various enzymes like esterases and proteases that can metabolize the compound.[1][2]
-
Reactivity with Media Components: Some compounds may react with components of the cell culture medium itself, such as certain amino acids or vitamins.[3]
-
Light Exposure: Some molecules are light-sensitive and can degrade upon exposure to light.[4]
-
Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.[4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is advisable to:
-
Prepare a high-concentration stock solution to minimize the volume of solvent added to your cell culture, keeping the final DMSO concentration below 0.1% to avoid solvent-induced artifacts.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in tightly sealed vials.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results are a common indicator of compound instability. If this compound degrades over the course of your experiment, its effective concentration will decrease, leading to variability in the observed biological effects. Other potential causes for inconsistency include issues with compound solubility, precipitation in the media, or non-specific binding to plasticware.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Loss of biological activity over time | Compound degradation in media at 37°C. | Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocol below). Consider adding the compound at later time points or refreshing the media with a new dose of the compound during long-term incubations. |
| High variability between replicate wells | Incomplete solubilization or precipitation of the compound upon dilution in aqueous media. | After diluting the DMSO stock in your media, vortex thoroughly and visually inspect for any precipitate. You can also test the solubility by centrifuging the solution and measuring the concentration in the supernatant.[5] |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips, especially if working with low concentrations of the compound.[2] | |
| Unexpected cytotoxicity observed | Formation of a toxic degradation product. | Analyze the medium for the presence of degradation products using analytical techniques like LC-MS. Test the cytotoxicity of the medium that has been pre-incubated with this compound for the duration of your experiment.[1] |
| Contamination of cell culture. | Regularly check for common cell culture contaminants like bacteria, fungi, and mycoplasma.[6][7] | |
| Discrepancy between results in serum-free vs. serum-containing media | Enzymatic degradation by serum components or binding to serum proteins (e.g., albumin). | Conduct a stability study comparing this compound's stability in both serum-free and serum-containing media to determine the impact of serum.[2][3] Binding to serum proteins can reduce the bioavailable concentration of the compound. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Sterile, low-binding microcentrifuge tubes or a 24-well plate
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your complete cell culture medium. Pre-warm the medium to 37°C.
-
-
Incubation:
-
Spike the pre-warmed medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is less than 0.1%. Mix well.
-
As a control, prepare a similar solution of this compound in PBS to assess its inherent chemical stability in a simpler aqueous buffer.
-
Dispense aliquots of the solutions into sterile, low-binding tubes or wells of a plate.
-
Incubate at 37°C in a cell culture incubator (with 5% CO₂).
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
The 0-hour time point should be collected immediately after preparation.
-
At each time point, immediately stop potential degradation by adding a quenching solution (e.g., 3 volumes of ice-cold acetonitrile).
-
-
Sample Analysis:
-
Store the quenched samples at -80°C until analysis.
-
Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and calculate its half-life (t½) in the medium.
-
Signaling Pathways & Experimental Workflows
Withanolides, the class of compounds to which this compound belongs, have been reported to modulate several key signaling pathways. Understanding these pathways can provide context for your experimental observations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing Withaphysalin D for Anti-Cancer Efficacy
Welcome to the technical support center for Withaphysalin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the anti-cancer efficacy of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in in vitro anti-cancer studies?
A1: this compound has demonstrated considerable cytotoxic activity against a variety of human cancer cell lines. The effective concentration, often represented by the half-maximal inhibitory concentration (IC50), typically falls within the range of 0.28 to 2.43 µg/mL.[1] It is important to note that the optimal concentration is cell-line dependent, and it is recommended to perform a dose-response study to determine the precise IC50 for your specific cancer cell line.
Q2: What is the known in vivo anti-tumor activity of this compound?
A2: In vivo studies have confirmed the anti-tumor activity of this compound. In a study using mice bearing sarcoma 180 tumor cells, this compound demonstrated the ability to inhibit tumor proliferation.
Q3: What are the likely signaling pathways modulated by this compound in cancer cells?
A3: While specific research on the signaling pathways of this compound is ongoing, based on studies of structurally related withanolides such as Withaferin A and Withanolide D, it is likely to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. These may include the PI3K/Akt/mTOR, NF-κB, and MAPK (JNK, p38) pathways.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound, like many natural products, may have limited aqueous solubility. For in vitro assays, it is typically dissolved in a small amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the cells (usually ≤ 0.1% v/v). A solvent control should always be included in your experiments.
Q5: Are there any known stability issues with this compound in cell culture?
A5: The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. As a general precaution, it is advisable to prepare fresh dilutions from the stock solution for each experiment. If long-term incubation is necessary, a preliminary experiment to assess its stability under your specific experimental conditions is recommended.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cancer Cell Line(s) | IC50 / EC50 (µg/mL) | Reference |
| This compound | Various human cancer cell lines | 0.28 - 2.43 | [1] |
| Withangulatin B | HONE-1, NUGC, and others | 0.2 - 1.6 | [2][3] |
| Physalin F | HONE-1, NUGC, and others | 0.2 - 1.6 | [2][3] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effect of this compound on cancer cells. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (sterile)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the indicated time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Caption: Putative Signaling Pathways Modulated by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | Cell passage number variability. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even distribution of cells in each well. | |
| Instability of this compound in media. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the media before being added to the cells. | |
| Precipitation of this compound in culture medium | Low aqueous solubility. | Ensure the stock solution in DMSO is fully dissolved before diluting in media. Vortex the diluted solution before adding to the cells. The final DMSO concentration should be kept to a minimum (≤ 0.1%). |
| High final concentration. | If precipitation occurs at higher concentrations, consider using a different solubilizing agent (with appropriate controls) or lowering the maximum concentration tested. | |
| High background in cell viability assays | Contamination of cell culture. | Regularly check cell cultures for contamination. Use aseptic techniques. |
| Reagent issues. | Ensure reagents are stored correctly and are not expired. Prepare fresh reagents if necessary. | |
| No apoptotic effect observed | Insufficient concentration or treatment time. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
| Cell line is resistant to this compound-induced apoptosis. | Investigate the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line. Consider using a different cell line. |
References
- 1. Physalis peruviana-Derived Physapruin A (PHA) Inhibits Breast Cancer Cell Proliferation and Induces Oxidative-Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
Common artifacts in assays using Withaphysalin D
Welcome to the technical support center for Withaphysalin D. This resource provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized as a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting receptors that contain the GluN2B subunit. By blocking these receptors, it can modulate glutamatergic neurotransmission, which is the basis for its observed neuroprotective properties.
Q2: What are the common in vitro assays used to assess the activity of this compound?
A2: Given its neuroprotective and anti-inflammatory properties, this compound is commonly evaluated in a range of assays. These include:
-
NMDAR functional assays: To confirm its antagonist activity at the GluN2B subunit.
-
Cytotoxicity/Cell Viability Assays (e.g., MTT, LDH): To determine its effect on cell survival and proliferation in various cell lines, including neuronal cells and cancer cell lines.
-
Anti-inflammatory Assays (e.g., Nitric Oxide (NO) production, cytokine measurement): To quantify its ability to suppress inflammatory responses in cell models like LPS-stimulated macrophages.
Q3: What is the recommended solvent for dissolving this compound?
A3: For most in vitro applications, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in your aqueous assay buffer or cell culture medium. Always perform a solubility test to ensure the compound remains in solution at the final concentration and be mindful of the final DMSO concentration in your experiment, as it can have its own biological effects.[1]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Problem: I am observing high variability in my results between replicate wells or experiments when using this compound in cell viability assays (e.g., MTT).
Possible Causes and Solutions:
-
Poor Solubility: this compound, like many organic compounds, may have limited aqueous solubility. Precipitation of the compound can lead to an inaccurate final concentration.
-
Solution: Visually inspect your stock and working solutions for any signs of precipitation. Consider vortexing or brief sonication to ensure complete dissolution. It is also recommended to prepare fresh dilutions from your DMSO stock for each experiment.
-
-
Interaction with Assay Components: Some compounds can directly interact with assay reagents. For example, certain molecules can reduce the MTT reagent to formazan (B1609692) non-enzymatically, leading to a false-positive signal for cell viability.[2][3]
-
Solution: Run a cell-free control containing your assay medium, this compound at the highest concentration used, and the MTT reagent. This will help you determine if the compound itself is responsible for any background signal.
-
-
Time-Dependent Effects: The stability of this compound in your specific cell culture medium over the course of the experiment may vary.
-
Solution: If you suspect instability, consider reducing the incubation time or refreshing the medium with freshly diluted this compound during long-term experiments.
-
Unexpected Results in Nitric Oxide (NO) Assays
Problem: My results from the Griess assay for nitric oxide (NO) production are not as expected or are inconsistent.
Possible Causes and Solutions:
-
Interference with the Griess Reagent: The Griess assay is susceptible to interference from various substances that can either react with the Griess reagents or affect the stability of nitrite (B80452).[4][5]
-
Solution: Test for interference by adding this compound to a known concentration of nitrite standard in your assay medium (without cells). If the reading is altered, it suggests direct interference.
-
-
Interaction with Phenol (B47542) Red: If your cell culture medium contains phenol red, it may interfere with the colorimetric readout of the Griess assay.
-
Solution: Whenever possible, use a phenol red-free medium for your experiments. If this is not feasible, ensure that your blank and control wells contain the same medium to account for the background absorbance.
-
-
Presence of Reducing Agents: Compounds with reducing properties can interfere with the diazotization reaction in the Griess assay.
-
Solution: Check the composition of your assay buffer and cell culture medium for any strong reducing agents that might be present.
-
Data Presentation
Table 1: Reported IC50 Values for various Withaphysalins and related compounds in different assays.
| Compound | Assay | Cell Line | IC50 Value |
| This compound | NMDAR Antagonist Assay | Rat Cerebellar Granule Neurons | In the low micromolar range |
| Withaminimin G | LPS-induced NO production | RAW264.7 Macrophages | 17.41 ± 1.04 µM |
| Withaminimin H | LPS-induced NO production | RAW264.7 Macrophages | 36.33 ± 1.95 µM |
| Withaminimin K | LPS-induced NO production | RAW264.7 Macrophages | 21.48 ± 1.67 µM |
| Withapubeside C | LPS-induced NO production | RAW264.7 Macrophages | 12.8 µM[6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium from a DMSO stock. The final DMSO concentration should typically be below 0.5%. Replace the old medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7][8][9][10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Griess Assay for Nitric Oxide (NO) Production
This protocol is for measuring the inhibitory effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages.
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) to induce NO production. Include control wells with cells and medium only (unstimulated) and cells with LPS only (stimulated).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid (Griess Reagent I) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water (Griess Reagent II) and incubate for another 5-10 minutes at room temperature, protected from light.[4][11][12][13][14]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite.
Visualizations
References
- 1. A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle-induced artifacts in the MTT and LDH viability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
How to prevent Withaphysalin D degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the prevention of Withaphysalin D degradation during storage. The information is based on the general stability of related withanolide compounds. Specific stability testing for this compound is highly recommended to establish optimal storage conditions for your specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a withanolide, a class of naturally occurring C28-steroidal lactone triterpenoids. These compounds are of significant interest in drug development due to their diverse biological activities. Maintaining the chemical integrity of this compound is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities with potentially different effects.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of related withanolides, the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Humidity: Moisture can lead to hydrolysis and physical changes like clumping.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[2]
-
pH: Withanolides can be susceptible to degradation in acidic or alkaline conditions, with studies on related compounds showing significant degradation in the presence of alkali and acid.[2]
-
Oxidation: The complex steroidal structure may be susceptible to oxidation.
Q3: What are the recommended general storage conditions for this compound?
While specific studies on this compound are limited, the following general guidelines for withanolides should be followed to minimize degradation:
-
Temperature: Store at or below room temperature, with refrigeration (2-8°C) or freezing (-20°C to -80°C) being preferable for long-term storage. Studies on Withania somnifera seeds suggest that lower temperatures effectively preserve the stability of withanolides.
-
Humidity: Store in a dry environment. Use of desiccants is recommended for solid forms. Formulations should be protected from moisture.[1]
-
Light: Protect from light by storing in amber vials or in the dark.
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Q4: How can I monitor the stability of my this compound samples?
High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the stability of withanolides.[3][4] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Biological Activity in Experiments | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light, humidity). Analyze the purity of the compound using a suitable analytical method like HPLC. |
| Inconsistent Experimental Results | Partial degradation of the compound leading to variable concentrations of the active molecule. | Re-evaluate storage and handling procedures. Use freshly prepared solutions for experiments whenever possible. |
| Changes in Physical Appearance (e.g., color change, clumping) | Likely degradation or moisture absorption. | Discard the sample if significant changes are observed. Review storage conditions to ensure they are adequate. |
| Appearance of Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) | Formation of degradation products. | Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles. |
Quantitative Data Summary
There is currently a lack of specific quantitative data on the degradation of this compound under various storage conditions. However, a study on a standardized aqueous extract of Withania somnifera provides some insight into the stability of related withanolides (Withaferin A and Withanolide A).
Table 1: Stability of Withanolides in Withania somnifera Extract (Aqueous)
| Storage Condition | Duration | Withaferin A Content | Withanolide A Content | Observations |
| Real-time (unspecified room temp/humidity) | 6 months | Significant decline | Significant decline | Clump formation and moisture sensitivity observed.[1] |
| Accelerated (unspecified) | 6 months | Significant decline | Significant decline | Concurrent decline in immunomodulatory activity.[1] |
Source: Adapted from physicochemical stability studies on Withania somnifera extract.[1]
Experimental Protocols
Protocol: General Stability-Indicating HPLC Method for Withanolide Analysis
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are essential.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for withanolide separation.[2]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.
-
Detection: Withanolides generally have a UV absorbance maximum around 220-230 nm.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Forced Degradation Study: To ensure the method is stability-indicating, perform forced degradation studies by exposing this compound solutions to:
-
Acidic conditions: e.g., 0.1 N HCl at a controlled temperature.
-
Alkaline conditions: e.g., 0.1 N NaOH at a controlled temperature.
-
Oxidative conditions: e.g., 3% H₂O₂ at a controlled temperature.
-
Thermal stress: Heat the solid compound or a solution at an elevated temperature.
-
Photolytic stress: Expose the solution to UV and visible light.
-
-
Analysis: Inject the stressed samples into the HPLC system and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors affecting this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability indicating studies on NMITLI 118RT+ (standardized extract of withania somnifera dunal) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Poor Bioavailability of Withaphysalin D in Vivo
Welcome to the technical support center for researchers working with Withaphysalin D. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability, a common hurdle for many promising lipophilic compounds. By leveraging established formulation strategies, researchers can enhance the systemic exposure of this compound and obtain more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the suspected poor bioavailability of this compound?
A1: While specific pharmacokinetic data for this compound is limited in publicly available literature, its classification as a withanolide suggests it is a lipophilic, poorly water-soluble compound.[1][2] Over 70% of new chemical entities exhibit poor aqueous solubility, which is a primary determinant of low oral bioavailability.[1][3] The key factors contributing to its likely poor bioavailability include:
-
Low Aqueous Solubility: Limited dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[1][4]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver via the portal vein, where it may be extensively metabolized by hepatic enzymes before reaching systemic circulation.[5][6][7] This is a common fate for many natural products.
Q2: My in vivo experiments with this compound are showing inconsistent or no efficacy. Could this be related to bioavailability?
Q3: What are the general strategies I can employ to improve the bioavailability of this compound?
A3: Several formulation strategies can be adapted to enhance the oral bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance its dissolution rate.[3][8]
-
Lipid-Based Formulations: Encapsulating the compound in lipidic carriers can improve its solubilization in the gastrointestinal tract.[1][2][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[2][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experimental animals. | High variability in absorption due to poor dissolution. | Adopt a robust formulation strategy such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to ensure more uniform drug release and absorption.[9] |
| Low or undetectable plasma concentrations of this compound. | Poor solubility leading to minimal absorption and/or significant first-pass metabolism. | 1. Employ a nanoformulation strategy (e.g., nanosuspension) to increase dissolution velocity.[10][11][12] 2. Consider parenteral administration (e.g., intravenous) in initial pharmacokinetic studies to bypass the gut and liver, thereby determining the extent of first-pass metabolism.[13] |
| Precipitation of the compound in aqueous vehicle for dosing. | The aqueous solubility of this compound is exceeded. | 1. Prepare a suspension using micronized powder and a suitable suspending agent. 2. Develop a lipid-based formulation (e.g., solution in oil, SEDDS) where the compound remains solubilized.[1][9] |
| High dose required to see a minimal effect. | Low bioavailability necessitates the administration of a large amount of the drug to achieve therapeutic concentrations. | Focus on enhancing bioavailability through advanced formulations like solid dispersions or lipid-based systems to increase the fraction of the drug that reaches systemic circulation, potentially allowing for a lower, more effective dose.[4][9] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
Purified water
-
High-energy media mill
Methodology:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer in purified water.
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Add the milling media to the milling chamber of the high-energy media mill.
-
Introduce the pre-suspension into the milling chamber.
-
Mill the suspension at a controlled temperature for a predetermined duration. The milling time should be optimized to achieve the desired particle size.
-
Periodically sample the suspension to monitor particle size using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized) into a solid dosage form.[14]
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by presenting it in a pre-dissolved state within a lipid-based formulation that spontaneously forms an emulsion in the gastrointestinal tract.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of oil and surfactant/co-surfactant with water and observing the formation of a clear or bluish-white emulsion.
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil-drug mixture and stir until a homogenous solution is formed.
-
The resulting liquid SEDDS formulation can be filled into hard or soft gelatin capsules for oral administration. Upon contact with gastrointestinal fluids, it will spontaneously emulsify, facilitating drug dissolution and absorption.[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for addressing the poor bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Improving bioavailability – Nanoform small is powerful [nanoform.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. First Pass Effect: Understanding Drug Metabolism and Bioavailability - DoveMed [dovemed.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 14. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Strategies to reduce off-target effects of Withaphysalin D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of Withaphysalin D during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a natural compound, a selective antagonist of the N-methyl-D-aspartate receptor (NMDAR) that contains the GluN2B subunit.[1] It has demonstrated neuroprotective properties and is capable of crossing the blood-brain barrier.
Q2: What are off-target effects and why should I be concerned when using this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target (NMDAR-GluN2B). These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational success in drug development. Minimizing these effects is crucial for obtaining reliable and reproducible data.
Q3: What are the potential off-target signaling pathways that might be affected by withaphysalins and related compounds?
While specific off-target pathways for this compound are not extensively documented, studies on related withanolides and physalins suggest potential modulation of key cellular signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: Some withanolides have been shown to regulate this critical pathway involved in cell growth, proliferation, and survival.
-
NF-κB Signaling: Various physalins and withanolides have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which plays a central role in inflammation and immune responses.[2][3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cellular stress responses, proliferation, and differentiation, has also been shown to be modulated by some withanolides.[3]
Researchers should consider the possibility of this compound influencing these pathways in their experimental system.
Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
Issue: I am observing a phenotype that may not be consistent with NMDAR-GluN2B antagonism. How can I determine if this is an off-target effect?
Solution: A multi-step approach is recommended to investigate potential off-target effects.
Step 1: Dose-Response Analysis
Perform a careful dose-response study with this compound. Off-target effects are often observed at higher concentrations. Determine the minimal concentration required to achieve the desired on-target effect and assess if the anomalous phenotype persists at this concentration.
Step 2: Orthogonal Validation
Use alternative methods to validate that the observed phenotype is due to the inhibition of NMDAR-GluN2B.
-
Structurally Different Inhibitor: Employ a well-characterized, structurally unrelated NMDAR-GluN2B antagonist. If this compound recapitulates the phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the GluN2B subunit of the NMDAR. If the phenotype is lost in the knockout/knockdown cells, it strongly suggests the effect is on-target.
Step 3: Off-Target Profiling
To identify potential off-target proteins, consider the following advanced techniques:
-
Kinase Selectivity Profiling: Screen this compound against a broad panel of kinases to identify any unintended inhibitory activity.[4][5][6] Many contract research organizations offer these services.
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach can identify the direct targets of a small molecule in complex biological samples.[1][7]
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | This compound (% Inhibition @ 1 µM) | Kinase Family |
| NMDAR-GluN2B (On-Target) | 95% | Ion Channel |
| Kinase A | 5% | Serine/Threonine Kinase |
| Kinase B | 8% | Tyrosine Kinase |
| Kinase C | 55% (Potential Off-Target) | Serine/Threonine Kinase |
| Kinase D | 3% | Lipid Kinase |
This is a hypothetical table for illustrative purposes. Actual experimental data would be required.
Strategies to Reduce Off-Target Effects
Strategy 1: Chemical Modification for Improved Selectivity
-
Concept: Modifying the chemical structure of this compound can enhance its selectivity for the intended target. Structure-activity relationship (SAR) studies on related withanolides have shown that modifications to certain parts of the molecule can significantly alter biological activity and selectivity.[8]
-
Approach: Collaborate with medicinal chemists to design and synthesize analogs of this compound. Focus on modifications that are predicted to decrease binding to identified off-targets while maintaining or improving affinity for NMDAR-GluN2B. For instance, adding bulky groups could sterically hinder binding to the shallower binding pockets of some off-target proteins.
Strategy 2: Nanoparticle-Based Drug Delivery Systems
-
Concept: Encapsulating this compound in a nanoparticle delivery system can alter its biodistribution and reduce exposure to off-target tissues, thereby minimizing toxicity and off-target effects.[9]
-
Types of Nanoparticles:
-
Benefit: By targeting the delivery of this compound to specific tissues or cells, the overall concentration of the drug in the system can be lowered, reducing the likelihood of engaging off-target proteins.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound directly binds to NMDAR-GluN2B in a cellular context.
Methodology:
-
Cell Culture: Grow cells expressing NMDAR-GluN2B to 80-90% confluency.
-
Treatment: Treat cells with either vehicle control or various concentrations of this compound for a specified time.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blot using an antibody specific for the GluN2B subunit.
-
Data Analysis: Binding of this compound should stabilize the GluN2B protein, resulting in a higher melting temperature compared to the vehicle control.
Protocol 2: Liposomal Formulation of this compound
Objective: To encapsulate this compound in liposomes to potentially reduce off-target effects.
Methodology (Thin-Film Hydration Method):
-
Lipid Mixture Preparation: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) and this compound in an organic solvent (e.g., chloroform/methanol mixture).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liposomal drug delivery systems: from concept to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposomal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. Liposomal drug delivery systems: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Withaphysalin D from Physalis minima
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of Withaphysalin D from Physalis minima.
Frequently Asked Questions (FAQs)
Q1: What is the optimal part of Physalis minima to use for this compound extraction?
A1: While various parts of Physalis minima contain withaphysalins, the whole plant is often used for extraction to maximize the yield of bioactive compounds, including this compound.[1][2][3] Some studies have focused on the aerial parts of the plant as well.
Q2: Which solvent is most effective for extracting this compound?
A2: Ethanol (B145695), typically in a high percentage solution (e.g., 85-95%), is a commonly used and effective solvent for the initial extraction of withaphysalins from Physalis minima.[2] Methanol (B129727) has also been used effectively. The choice of solvent will depend on the subsequent purification strategy.
Q3: What are the major challenges in isolating this compound?
A3: The primary challenges include the presence of numerous structurally similar withanolides and other phytochemicals, which can co-elute during chromatographic separation.[4] Chlorophyll (B73375) is a significant contaminant in the initial extract that needs to be removed as it can interfere with purification. Low yields of the pure compound are also a common issue.
Q4: What are the known biological activities of this compound?
A4: this compound, along with other withaphysalins from Physalis minima, has demonstrated significant anti-inflammatory properties.[1][5] It is known to inhibit the production of pro-inflammatory mediators.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Extract
-
Possible Cause 1: Inefficient initial extraction.
-
Solution: Ensure the plant material is dried and finely powdered to increase the surface area for solvent penetration. Optimize the solid-to-solvent ratio; a common starting point is 1:10 (w/v). Consider using extraction-enhancing techniques such as sonication or Soxhlet extraction for a more exhaustive extraction.[6]
-
-
Possible Cause 2: Inappropriate solvent choice.
-
Solution: While ethanol and methanol are effective, the polarity of the solvent can be adjusted to optimize the extraction of withaphysalins. Experiment with different concentrations of aqueous ethanol or methanol.
-
-
Possible Cause 3: Degradation of the compound.
-
Solution: Avoid excessive heat and prolonged exposure to light during the extraction process, as these can lead to the degradation of thermolabile and photosensitive compounds.
-
Issue 2: Green, Gummy Crude Extract
-
Possible Cause: High chlorophyll content.
-
Solution: To remove chlorophyll, perform a liquid-liquid partition. After evaporating the initial extraction solvent, dissolve the residue in a polar solvent mixture (e.g., 90% methanol in water) and partition it against a non-polar solvent like hexane (B92381). The chlorophyll will preferentially move to the hexane layer, while the more polar withaphysalins will remain in the aqueous methanol layer.
-
Issue 3: Difficulty in Separating this compound from Other Withanolides
-
Possible Cause: Co-elution of structurally similar compounds.
-
Solution: Employ a multi-step chromatographic approach. Start with column chromatography using silica (B1680970) gel with a gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate). Follow this with further purification using techniques like Sephadex LH-20 chromatography and semi-preparative HPLC to resolve closely eluting compounds.[2] Using different stationary phases in chromatography can also help in separating co-eluting impurities.[4]
-
Issue 4: Loss of Compound During Purification Steps
-
Possible Cause 1: Irreversible adsorption on silica gel.
-
Solution: Ensure the crude extract is sufficiently clean before loading it onto a silica gel column. The presence of highly polar impurities can cause streaking and loss of the target compound. Pre-adsorbing the extract onto a small amount of silica gel before column loading can sometimes improve separation.
-
-
Possible Cause 2: Degradation during solvent evaporation.
-
Solution: Use a rotary evaporator at a controlled temperature (e.g., below 45°C) to remove solvents. For small sample volumes, drying under a stream of nitrogen is a gentler alternative.
-
Data Presentation
Table 1: Percentage Yield of Crude Leaf Extract of Physalis minima with Different Solvents
| Solvent | Extraction Method | Percentage Yield (%) |
| Petroleum Ether | Soxhlet | 4.8 |
| Chloroform | Soxhlet | 2.6 |
| Acetone | Soxhlet | 3.2 |
| Ethanol | Soxhlet | 7.6 |
| Water | Maceration | 10.2 |
(Data adapted from a study on Physalis minima leaf extracts; yields of specific withaphysalins will be lower and require further purification)
Table 2: Quantitative Yield of Physalin D from Physalis alkekengi (Related Species) in Different Plant Parts
| Plant Part | Developmental Stage | Physalin D Content (% dry weight) |
| Calyx | Immature | 0.7880 ± 0.0612 |
| Calyx | Mature | 0.2028 ± 0.0160 |
| Fruit | Immature | 0.0992 ± 0.0083 |
| Fruit | Mature | 0.0259 ± 0.0021 |
(This table provides reference data for a related compound and species, highlighting that the yield can vary significantly with the plant part and its developmental stage. Researchers should aim to quantify their own this compound yields for comparison.)[7]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method is suitable for rapid extraction and is often more efficient than traditional maceration.
-
Preparation of Plant Material: Dry the whole Physalis minima plant in the shade and grind it into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material in a flask.
-
Add 100 mL of 80% ethanol (1:10 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 250 W for 40 minutes at a controlled temperature of 50°C.[6]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
-
Purification: Proceed with liquid-liquid partitioning to remove chlorophyll, followed by column chromatography for purification.
Protocol 2: Soxhlet Extraction of this compound
This is a more traditional but exhaustive extraction method.
-
Preparation of Plant Material: Prepare the dried and powdered Physalis minima plant material as described for UAE.
-
Extraction:
-
Place approximately 20 g of the powdered plant material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Fill the receiving flask with 250 mL of 95% ethanol.
-
Heat the flask to allow the solvent to boil and cycle through the Soxhlet apparatus for 6-8 hours.
-
-
Concentration: After the extraction is complete, cool the apparatus and collect the solvent from the receiving flask. Concentrate the extract using a rotary evaporator to obtain the crude extract.
-
Purification: Follow the same purification steps as outlined for the UAE method.
Visualizations
Signaling Pathways
This compound and related withanolides from Physalis minima exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and JAK/STAT pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Withanolides from Physalis minima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withanolides from Physalis minima and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of isolated Withaphysalin D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Withaphysalin D. Our goal is to help you address batch-to-batch variability and other common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it isolated?
This compound is a type of withanolide, a group of naturally occurring C28-steroidal lactone derivatives. It is primarily isolated from the plant Physalis minima.
Q2: What are the known biological activities of this compound?
This compound has been shown to possess anti-inflammatory properties. Specifically, it can regulate the polarization of macrophages, which are key cells in the immune system.[1] It can shift pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype.[1]
Q3: How can I assess the purity of my isolated this compound?
The purity of this compound can be assessed using a combination of analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by analyzing the peak area of this compound relative to any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify impurities.
Q4: What are the recommended storage conditions for this compound?
To ensure stability, isolated this compound should be stored as a dry solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C may be adequate. If in solution, use an appropriate solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Poor Quality of Plant Material | Ensure the Physalis minima plant material is properly identified, harvested at the optimal time, and dried correctly to prevent degradation of withanolides. |
| Inefficient Extraction | Optimize the extraction solvent and method. Withanolides are often extracted with solvents like methanol (B129727) or ethanol (B145695). Ensure sufficient extraction time and appropriate temperature to maximize yield without degrading the compound. |
| Suboptimal Chromatographic Conditions | Carefully select the stationary and mobile phases for column chromatography. A gradient elution is often necessary to separate compounds with similar polarities. Monitor fractions closely using Thin Layer Chromatography (TLC) to avoid loss of the target compound. |
Issue 2: Batch-to-Batch Variability in Purity
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Plant Material | The chemical composition of plants can vary based on genetics, growing conditions, and harvest time. Whenever possible, source plant material from a single, reputable supplier or standardize your own cultivation. |
| Variations in Extraction and Purification Protocol | Strictly adhere to a standardized protocol for every batch. Document all steps, including solvent volumes, extraction times, and chromatographic parameters. |
| Co-elution of Structurally Similar Compounds | Withaphysalins and other withanolides often have very similar chemical structures and polarities, leading to difficult separations. Employ high-resolution chromatographic techniques, such as preparative HPLC, for the final purification step. |
Issue 3: Inconsistent Biological Activity
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Presence of Impurities | Even small amounts of impurities can interfere with biological assays. Ensure the purity of each batch is confirmed by HPLC, MS, and NMR before use. |
| Degradation of this compound | Improper storage or handling can lead to degradation. Follow the recommended storage conditions and minimize exposure to light, heat, and air. |
| Variability in Experimental Assay | Ensure that your biological assays are well-validated and that all experimental conditions are consistent between batches of this compound. |
Experimental Protocols
Representative Protocol for Isolation and Purification of this compound
This protocol is a representative method based on common practices for isolating withanolides from Physalis species. Researchers should optimize the parameters based on their specific experimental setup.
1. Extraction: a. Air-dry and powder the whole plant material of Physalis minima. b. Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
2. Solvent Partitioning: a. Suspend the crude ethanol extract in water and partition successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). b. Concentrate the chloroform and ethyl acetate fractions as they are likely to contain this compound.
3. Column Chromatography: a. Subject the active fraction (e.g., chloroform fraction) to column chromatography on silica (B1680970) gel. b. Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the polarity with methanol). c. Collect fractions and monitor them by TLC, visualizing with UV light and/or staining reagents. d. Pool the fractions containing the compound of interest.
4. Further Purification: a. Subject the pooled fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to achieve high purity.
Quality Control Analysis
1. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol and water is commonly used.
- Detection: UV detection at approximately 220-230 nm.
2. Mass Spectrometry:
- Utilize Electrospray Ionization (ESI) in positive mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.
3. NMR Spectroscopy:
- Dissolve the purified compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.
- Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra for complete structural elucidation and to confirm purity.
Quantitative Data
The following table summarizes representative data for this compound. Note that actual values may vary depending on the specific experimental conditions.
| Parameter | Representative Value |
| Molecular Formula | C₂₈H₃₈O₇ |
| Molecular Weight | 486.6 g/mol |
| Typical Yield | 0.001 - 0.01% from dried plant material |
| Purity (after prep-HPLC) | >98% |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for steroidal protons and vinyl groups. |
| ¹³C NMR (CDCl₃, δ ppm) | Approximately 28 carbon signals including carbonyls, olefinic carbons, and aliphatic carbons. |
| Mass Spectrum (ESI-MS) | m/z [M+H]⁺ ≈ 487.26 |
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Signaling Pathway of this compound in Macrophage Polarization
Caption: this compound modulates macrophage polarization via the STAT1/STAT6 pathway.[1]
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Withaphysalin D and Withaferin A
In the landscape of natural product-based cancer research, withanolides have emerged as a promising class of compounds with potent cytotoxic activities. Among these, Withaferin A, isolated from Withania somnifera, is extensively studied. This guide provides a comparative overview of the cytotoxic effects of Withaferin A and the less-characterized Withaphysalin D, a withanolide found in Physalis minima. Due to a notable scarcity of specific cytotoxic data for this compound in publicly available research, this comparison leverages data on other cytotoxic withaphysalins from Physalis minima to provide a contextual reference, alongside the comprehensive data available for Withaferin A.
Quantitative Cytotoxic Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Withaferin A | Gastric Adenocarcinoma (AGS) | 0.75 ± 0.03 | [1] |
| Cervical Cancer (CaSKi) | 0.45 ± 0.05 | [2] | |
| Breast Cancer (MCF-7) | 0.85 - 1.0 | [3] | |
| Breast Cancer (MDA-MB-231) | 1.066 | [3] | |
| Various Melanoma Cells | 1.8 - 6.1 | [4] | |
| Withaphysalins (from P. minima) | Human Melanoma (A375) | 1.2 - 9.4 (for various withaphysalins) | [5] |
| Lung Adenocarcinoma (A549) | 40.01 - 82.17 (for various withanolides) | [6] | |
| Hepatic Carcinoma (SMMC-7721) | 40.01 - 82.17 (for various withanolides) | [6] | |
| Breast Cancer (MCF-7) | 40.01 - 82.17 (for various withanolides) | [6] |
Note: The data for withaphysalins from P. minima is provided for contextual comparison and does not represent specific IC50 values for this compound.
Mechanisms of Cytotoxicity
The cytotoxic effects of withanolides are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle.
Induction of Apoptosis
Withaferin A is a potent inducer of apoptosis in cancer cells through multiple signaling pathways.[4][7] Key mechanisms include:
-
Intrinsic Pathway Activation: Withaferin A can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[8] This triggers the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[2][4] This process is also associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][9]
-
Extrinsic Pathway Activation: It can also activate the extrinsic apoptotic pathway through the TNFα receptor-1 (TNFR1), leading to the activation of caspase-8.[4]
-
p53-Mediated Apoptosis: Withaferin A has been shown to increase the expression and phosphorylation of the tumor suppressor protein p53, which can transcriptionally activate pro-apoptotic genes like p21.[4][9]
While the specific apoptotic mechanisms of This compound remain unelucidated, other withaphysalins from Physalis minima have been reported to induce apoptosis. For instance, certain derivatives have been shown to cause apoptosis in breast cancer cells by increasing intracellular ROS.[10]
Cell Cycle Arrest
Withaferin A has been consistently shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1][4] This arrest is mediated by its influence on key cell cycle regulatory proteins:
-
It leads to a decrease in the levels of cyclin-dependent kinase 1 (Cdk1) and cell division cycle 25 (Cdc25) homolog proteins.[11]
-
This results in the accumulation of the inactive, Tyr15-phosphorylated form of Cdk1.[11]
-
Withaferin A can also induce the expression of the p21 protein, a cyclin-dependent kinase inhibitor, in a p53-dependent or independent manner.[9][12]
The effect of This compound on the cell cycle is not specifically documented. However, other withaphysalin derivatives have demonstrated the ability to cause G2-phase cell cycle arrest in a concentration-dependent manner.[10]
Experimental Protocols
The following are generalized protocols for key experiments used to assess cytotoxicity, apoptosis, and cell cycle arrest, based on methodologies reported in the cited literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Withaferin A or this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.
Conclusion
Withaferin A is a well-characterized cytotoxic agent with demonstrated efficacy against a broad range of cancer cell lines. Its mechanisms of action, involving the induction of apoptosis and G2/M cell cycle arrest, are supported by extensive experimental data. In contrast, while the withaphysalin class of compounds from Physalis minima shows cytotoxic potential, specific data for this compound is currently lacking in the scientific literature. This highlights a significant knowledge gap and underscores the need for further research to elucidate the cytotoxic properties and mechanisms of this compound, and to enable a direct and comprehensive comparison with its more studied counterpart, Withaferin A. Future studies employing the standardized protocols outlined above would be invaluable in this regard.
References
- 1. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Withaferin a Triggers Apoptosis and DNA Damage in Bladder Cancer J82 Cells through Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Withaferin A triggers G2/M arrest and intrinsic apoptosis in glioblastoma cells via ATF4-ATF3-CHOP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Tumor Activities of Withaphysalin D and Physalin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor properties of two naturally occurring withanolides, Withaphysalin D and Physalin B. The information presented herein is curated from experimental data to assist researchers in evaluating their potential as anti-cancer agents.
Quantitative Assessment of Cytotoxicity
The in vitro cytotoxic activities of this compound and Physalin B have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) - this compound | IC50 (µM) - Physalin B |
| CEM | Leukemia | 0.51 - 4.47 | < 2.0 |
| HL-60 | Promyelocytic Leukemia | 0.51 - 4.47 | < 2.0 |
| K562 | Chronic Myelogenous Leukemia | 0.51 - 4.47 | > 15.18 µg/mL |
| HCT-8 | Ileocecal Adenocarcinoma | 0.51 - 4.47 | 0.58 - 15.18 µg/mL |
| MCF-7 | Breast Adenocarcinoma | 0.51 - 4.47 | 0.4 - 1.92 |
| MDA-MB-435 | Melanoma | 0.51 - 4.47 | > 15.18 µg/mL |
| MDA-MB-231 | Breast Adenocarcinoma | 0.51 - 4.47 | Not specified |
| PC-3 | Prostate Adenocarcinoma | 0.51 - 4.47 | < 2.0 |
| B-16 | Melanoma | 0.51 - 4.47 | > 15.18 µg/mL |
| A375 | Melanoma | Not specified | < 4.6 µg/mL |
| A2058 | Melanoma | Not specified | < 4.6 µg/mL |
| CORL23 | Large Cell Lung Carcinoma | Not specified | < 2.0 |
| 22Rv1 | Prostate Carcinoma | Not specified | < 2.0 |
| 796-O | Kidney Cancer | Not specified | < 2.0 |
| A-498 | Kidney Cancer | Not specified | < 2.0 |
| ACHN | Kidney Cancer | Not specified | < 2.0 |
| C4-2B | Prostate Cancer | Not specified | < 2.0 |
| HT1080 | Fibrosarcoma | Not specified | < 2.0 |
| HeLa | Cervical Cancer | Not specified | < 2.0 |
| HCT-116 | Colorectal Carcinoma | Not specified | < 2.0 |
| HuCCA-1 | Cholangiocarcinoma | Not specified | < 2.0 |
| MOLT-3 | T-lymphoblastic Leukemia | Not specified | < 2.0 |
Note: IC50 values are compiled from multiple sources and experimental conditions may vary.[1][2][3][4][5][6][7] µg/mL to µM conversions are approximated based on molecular weights.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and Physalin B has been confirmed in vivo using a Sarcoma 180 murine tumor model.
| Compound | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition |
| This compound | 25 mg/kg | Not specified | Not specified | Significant inhibition |
| Physalin B | 10 mg/kg and 25 mg/kg | Intraperitoneal | Daily for 7 days | Significant inhibition |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability following treatment with this compound or Physalin B using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
This compound and Physalin B stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or Physalin B (typically ranging from 0.001 to 100 µg/mL).[8] A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[8][9][10][11]
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 1-4 hours at 37°C.[8][11][12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm may be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with this compound or Physalin B using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest both adherent and suspension cells after treatment. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Sarcoma 180 Tumor Model
This protocol details the in vivo evaluation of the anti-tumor activity of this compound and Physalin B in a murine Sarcoma 180 tumor model.
Materials:
-
Swiss mice
-
Sarcoma 180 ascites tumor cells
-
This compound and Physalin B
-
Vehicle (e.g., 10% DMSO in saline)
-
5-Fluorouracil (5-FU) as a positive control
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant approximately 2 x 10^6 Sarcoma 180 ascites tumor cells into the left hind groin of the mice.[14][15]
-
Treatment: One day after tumor cell inoculation, begin intraperitoneal administration of this compound or Physalin B at the desired dosage (e.g., 10-25 mg/kg) daily for 7 consecutive days.[14][15] A control group should receive the vehicle, and a positive control group should be treated with 5-FU (e.g., 25 mg/kg).[14]
-
Tumor Measurement: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Endpoint: On day 8 (or as pre-determined), sacrifice the mice, and excise the tumors.[14]
-
Analysis: Weigh the tumors and calculate the tumor growth inhibition rate compared to the control group. Tumors can be further processed for histopathological and immunohistochemical analysis (e.g., Ki67 staining for proliferation).[14]
Signaling Pathways of Anti-Tumor Activity
The anti-tumor effects of this compound and Physalin B are mediated through distinct signaling pathways, primarily leading to the induction of apoptosis.
This compound: MAPK-Mediated Apoptosis
This compound, like other withanolides, is believed to induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the phosphorylation and activation of key stress-activated protein kinases, c-Jun N-terminal kinase (JNK) and p38 MAPK.
Caption: this compound induces apoptosis via the MAPK pathway.
Physalin B: p53-Dependent Apoptosis and Cell Cycle Arrest
Physalin B has been shown to exert its anti-tumor effects through a p53-dependent mechanism. Activation of the p53 tumor suppressor protein leads to the transcriptional upregulation of pro-apoptotic proteins and cell cycle inhibitors.
Caption: Physalin B induces p53-dependent apoptosis and cell cycle arrest.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of anti-tumor compounds like this compound and Physalin B.
Caption: A standard workflow for anti-tumor drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalins V-IX, 16,24-cyclo-13,14-seco withanolides from Physalis angulata and their antiproliferative and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo growth-inhibition of Sarcoma 180 by piplartine and piperine, two alkaloid amides from Piper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
Unveiling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationships of Withaphysalin-Type Withanolides
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of withaphysalin-type withanolides, a class of naturally occurring C28 steroidal lactones, focusing on their structure-activity relationships (SAR) primarily concerning their cytotoxic and anti-inflammatory properties. By presenting quantitative data, detailing experimental methodologies, and visualizing key concepts, this guide aims to facilitate the rational design of novel therapeutic agents.
Withanolides, isolated from various species of the Solanaceae family, particularly the genus Physalis, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1] Withaphysalins are a specific subgroup of withanolides characterized by a 13,14-seco-steroid skeleton. Their complex architecture offers a rich scaffold for medicinal chemistry exploration. This guide synthesizes experimental data to elucidate the key structural motifs that govern the biological efficacy of these promising natural products.
Comparative Analysis of Biological Activity: Cytotoxicity and Anti-inflammatory Effects
The biological evaluation of withaphysalin-type withanolides has revealed potent cytotoxic activity against a range of cancer cell lines and significant anti-inflammatory effects. The following tables summarize the quantitative data from various studies, allowing for a comparative assessment of their performance.
Table 1: Cytotoxic Activity of Withaphysalin-Type Withanolides and Related Compounds
| Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Withangulatin B | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [2][3] |
| Physalin D | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [2][3] |
| Physalin F | HONE-1, NUGC | 0.2 - 1.6 µg/mL | [2][3] |
| Physalin F | CORL23, MCF-7 | 0.4 - 1.92 µM | [4] |
| Physalin B | CORL23, MCF-7 | 0.4 - 1.92 µM | [4] |
| Withaphysalin C | HCT-116, NCI-H460 | Active (Concentration not specified) | [5] |
| Withaminimas A-F | A375 (melanoma) | 1.2 - 9.4 µM | [5] |
| Withaphysalin A | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 µM | [6] |
| 2,3-dihydro-withaphysalin C | A549, SMMC-7721, MCF-7 | 40.01 - 82.17 µM | [6] |
| Withanolide E | Panc-1 | 1.0 - 2.8 µM | [7] |
| 4-hydroxywithanolide E | Panc-1 | 1.0 - 2.8 µM | [7] |
| 3-aziridinylwithaferin A | Panc-1 | 1.0 - 2.8 µM | [7] |
Table 2: Anti-inflammatory Activity of Withaphysalin-Type Withanolides
| Compound | Assay | IC50 (µM) | Reference |
| Withaphysalin A | NO production in RAW264.7 cells | Not specified, but significant inhibition | [8][9] |
| 2,3-dihydro-withaphysalin C | NO production in RAW264.7 cells | Not specified, but significant inhibition | [8] |
| Various Withaphysalins | NF-κB inhibition in THP1-Dual cells | 3.01 - 13.39 µM | [10][11] |
| Physaminimins G, H, K | NO production in RAW264.7 cells | 17.41 - 36.33 µM | [9] |
Key Structure-Activity Relationship Insights
The accumulated data from numerous studies point towards several key structural features that are critical for the biological activity of withaphysalin-type withanolides.
-
The A/B Ring System: A crucial pharmacophore for both cytotoxicity and anti-inflammatory activity resides in the A and B rings of the withanolide scaffold. The presence of an α,β-unsaturated ketone (a 2-en-1-one system) in ring A and a 5β,6β-epoxy group in ring B is consistently associated with potent activity.[2][3][5][7] The epoxide at C-5/C-6 is thought to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in proteins.[7]
-
Hydroxylation Patterns: The presence and position of hydroxyl groups significantly modulate activity. For instance, a 4β-hydroxy group is often found in highly cytotoxic withanolides.[2][3] Conversely, the introduction of hydroxyl groups at other positions, such as C-12 or C-15, can decrease activity.[12]
-
The Lactone Side Chain: The structure of the lactone side chain is another important determinant of biological activity. An unsaturated lactone is considered critical for the function of some withanolides.[7] Modifications to the side chain, such as acetylation, can enhance activity.[12]
-
The 13,14-Seco-Steroid Core: The characteristic seco-steroid backbone of withaphysalins, which results from the cleavage of the C13-C14 bond, contributes to their unique three-dimensional shape and biological profile, distinguishing them from other withanolides.
The following diagram illustrates the key structural features influencing the bioactivity of withaphysalin-type withanolides.
Caption: Key structural determinants for the biological activity of withaphysalin-type withanolides.
Experimental Protocols
The biological activities reported in this guide were determined using a variety of in vitro assays. Below are generalized descriptions of the key experimental protocols.
1. Cytotoxicity Assays (e.g., MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50) or reduces cell viability by 50% (EC50).
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HONE-1, NUGC, HCT-116, A549) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (withaphysalins) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/EC50 values are determined by plotting cell viability against compound concentration.
-
2. Anti-inflammatory Assays (e.g., Nitric Oxide Production Inhibition Assay)
-
Objective: To assess the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in stimulated immune cells.
-
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitrite Measurement: After a 24-hour incubation, the production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined. A cell viability assay (e.g., MTT) is often performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[6]
-
The following diagram illustrates a typical workflow for the screening and evaluation of withaphysalin-type withanolides.
Caption: A generalized workflow for the discovery and development of withaphysalin-based therapeutic leads.
Signaling Pathway Modulation
Several studies have indicated that withaphysalins exert their biological effects by modulating key cellular signaling pathways. For instance, withaphysalin A and 2,3-dihydro-withaphysalin C have been shown to inhibit the production of pro-inflammatory cytokines by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] This is often achieved through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation and cell survival.[8][10]
The following diagram provides a simplified representation of the NF-κB signaling pathway and the inhibitory action of withaphysalins.
Caption: Simplified diagram of withaphysalin-mediated inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The structure-activity relationship studies of withaphysalin-type withanolides have illuminated the critical structural features required for their potent cytotoxic and anti-inflammatory activities. The α,β-unsaturated ketone in ring A, the 5β,6β-epoxide in ring B, and the nature of the side chain lactone are key determinants of their biological efficacy. This understanding provides a solid foundation for the rational design and synthesis of novel analogs with improved potency and selectivity. Future research should focus on elucidating the specific molecular targets of these compounds and further exploring their therapeutic potential in preclinical and clinical settings. The continued investigation of withaphysalins and their derivatives holds significant promise for the development of new and effective treatments for cancer and inflammatory diseases.
References
- 1. Withanolides from the genus Physalis: a review on their phytochemical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isolation, structures, and structure - cytotoxic activity relationships of withanolides and physalins from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
The Synergistic Power of Withaphysalin D with Chemotherapy: A Comparative Guide
A comprehensive analysis of the enhanced anti-cancer effects achieved by combining Withaphysalin D with conventional chemotherapy drugs.
Executive Summary
This compound, a naturally occurring steroidal lactone, is emerging as a potent candidate for combination cancer therapy. While direct studies on its synergistic effects with chemotherapy are limited, extensive research on its close structural analog, Withaferin A, provides compelling evidence of its potential to significantly enhance the efficacy of standard chemotherapeutic agents. Notably, a comparative study on radiosensitization has demonstrated that this compound (referred to as Withanolide D) exhibits a higher radiosensitizing effect than Withaferin A, suggesting its potential for even greater synergistic activity in combination with chemotherapy[1][2]. This guide synthesizes the available preclinical data for Withaferin A as a strong predictive model for this compound's synergistic capabilities with cisplatin (B142131), doxorubicin (B1662922), and paclitaxel (B517696), providing researchers and drug development professionals with a detailed overview of the current evidence, experimental protocols, and underlying molecular mechanisms.
Comparative Analysis of Synergistic Effects
The synergistic potential of a combination therapy is often quantified by the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic interactions observed between Withaferin A and key chemotherapy drugs across various cancer cell lines.
Table 1: Synergistic Effects of Withaferin A and Cisplatin
| Cancer Cell Line | IC50 of Cisplatin Alone (µM) | IC50 of Cisplatin with Withaferin A (µM) | IC50 of Withaferin A Alone (µM) | IC50 of Withaferin A with Cisplatin (µM) | Combination Index (CI) | Reference |
| A2780 (Ovarian) | 40 | 10 (with 1.5 µM WA) | 6 | 0.8 (with 20 µM Cisplatin) | < 1 | [3] |
| A2780/CP70 (Ovarian, Cisplatin-resistant) | 32 | 6 (with 1.5 µM WA) | 4.5 | 0.6 (with 20 µM Cisplatin) | < 1 | [3] |
| CAOV3 (Ovarian) | 40 | 12 (with 1.5 µM WA) | 5 | 1 (with 20 µM Cisplatin) | < 1 | [3] |
Table 2: Synergistic Effects of Withaferin A and Doxorubicin
| Cancer Cell Line | IC50 of Doxorubicin Alone (nM) | IC50 of Doxorubicin with Withaferin A (nM) | IC50 of Withaferin A Alone (µM) | IC50 of Withaferin A with Doxorubicin (µM) | Combination Index (CI) | Reference |
| A2780 (Ovarian) | Not specified | Significantly Reduced | Not specified | Significantly Reduced | Synergistic | [4][5][6] |
| A2780/CP70 (Ovarian) | Not specified | Significantly Reduced | Not specified | Significantly Reduced | Synergistic | [4][5][6] |
| CaOV3 (Ovarian) | Not specified | Significantly Reduced | Not specified | Significantly Reduced | Synergistic | [4][5][6] |
Table 3: Synergistic Effects of Withaferin A and Paclitaxel
| Cancer Cell Line | IC50 of Paclitaxel Alone (nM) | Dose-Reduction Index (DRI) for Paclitaxel | IC50 of Withaferin A Alone (µM) | Dose-Reduction Index (DRI) for Withaferin A | Combination Index (CI) | Reference |
| H1299 (Non-Small Cell Lung) | ~10 | 33-fold reduction | ~0.5 | 5-fold reduction | < 1 | [7] |
| A549 (Non-Small Cell Lung) | ~11 | 83-fold reduction | ~0.56 | Not specified | < 1 | [7] |
Underlying Mechanisms of Synergy
The synergistic anti-cancer activity of this compound and its analogs in combination with chemotherapy is attributed to their multi-targeted effects on key cellular processes.
-
Induction of Apoptosis: The combination treatment significantly enhances programmed cell death. This is often mediated through the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, and the activation of caspase cascades[8][9].
-
Generation of Reactive Oxygen Species (ROS): Withaferin A has been shown to induce ROS production, which can potentiate the DNA-damaging effects of chemotherapeutic agents like cisplatin and doxorubicin[3][4].
-
Inhibition of DNA Repair: this compound has been demonstrated to inhibit the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, a crucial mechanism for cell survival after radiation or chemotherapy-induced DNA damage. This inhibition of DNA repair sensitizes cancer cells to the cytotoxic effects of these treatments[1][2].
-
Targeting Cancer Stem Cells: The combination of Withaferin A and cisplatin has been shown to effectively eliminate cancer stem cells, which are often resistant to conventional chemotherapy and are a major cause of tumor recurrence[10].
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of this compound and chemotherapy drugs.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound, the chemotherapy drug, or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values for each treatment. The combination index (CI) can be calculated using software like CompuSyn to determine synergy.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against apoptotic markers such as cleaved caspase-3, PARP, Bax, and Bcl-2.
-
Secondary Antibody and Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.
Visualizing the Mechanisms
Signaling Pathways
The synergistic action of this compound with chemotherapy involves the modulation of multiple signaling pathways leading to apoptosis and cell cycle arrest.
Caption: Synergistic signaling of this compound and chemotherapy.
Experimental Workflow
A typical workflow for assessing the synergistic effects of this compound and chemotherapy is outlined below.
Caption: Workflow for evaluating drug synergy.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant promise as a synergistic agent in combination with conventional chemotherapy. The data from its close analog, Withaferin A, demonstrates a consistent pattern of enhanced cancer cell killing, reduced drug resistance, and the potential for dose reduction of toxic chemotherapy drugs. The unique ability of this compound to inhibit DNA repair pathways further strengthens its profile as a potent chemosensitizer and radiosensitizer.
Future research should focus on direct, head-to-head comparative studies of this compound and Withaferin A in combination with a broader range of chemotherapeutic agents and cancer types. In vivo studies are crucial to validate the preclinical findings and to assess the safety and efficacy of these combinations in a more complex biological system. Elucidating the precise molecular targets of this compound that contribute to its synergistic effects will be paramount for its clinical translation and the development of novel, more effective cancer combination therapies.
References
- 1. Withanolide D Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Searching for the Perfect Radiosensitizer | The University of Arizona College of Medicine – Phoenix [phoenixmed.arizona.edu]
- 3. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A Synergizes the Therapeutic Effect of Doxorubicin through ROS-Mediated Autophagy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withaferin A synergizes the therapeutic effect of doxorubicin through ROS-mediated autophagy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Withaferin A Synergizes the Therapeutic Effect of Doxorubicin through ROS-Mediated Autophagy in Ovarian Cancer | PLOS One [journals.plos.org]
- 7. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A: From Ancient Remedy to Potential Drug Candidate [mdpi.com]
- 9. Combinations of paclitaxel and withaferin A against human non-small cell lung cancer | Oncotarget [vendor-stage.oncotarget.com]
- 10. mdpi.com [mdpi.com]
Withanolides on the Anti-Inflammatory Frontier: A Comparative Analysis of Withaphysalin D and Other Bioactive Steroidal Lactones
For Immediate Release
A comprehensive analysis of the anti-inflammatory properties of withanolides, a group of naturally occurring steroidal lactones, reveals significant potential for therapeutic development. This guide provides a comparative overview of the anti-inflammatory effects of Withaphysalin D and other prominent withanolides, including Withaferin A and Withanone, with a focus on their mechanisms of action and supported by experimental data. This information is intended for researchers, scientists, and professionals in the field of drug development.
I. Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of withanolides is often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following table summarizes the available quantitative data (IC50 values) for this compound and other selected withanolides concerning the inhibition of Nitric Oxide (NO) production and Nuclear Factor-kappa B (NF-κB) signaling, two critical components of the inflammatory response.
| Compound | Assay | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | NO Production | RAW 264.7 | LPS | Data not available | |
| NF-κB Inhibition | 293T/NF-κB-luc | LPS | Data not available | ||
| Withaphysalin A | NO Production | RAW 264.7 | LPS | >10 | [1] |
| Withaphysalin (unspecified) | NF-κB Inhibition | THP1-Dual | LPS | 3.01 - 13.39 | [2] |
| Physagulin A | NO Production | RAW 264.7 | LPS | >40 | |
| Physagulin C | NO Production | RAW 264.7 | LPS | >40 | |
| Physagulin H | NO Production | RAW 264.7 | LPS | >40 | |
| Withaferin A | NF-κB Inhibition | P0-17D astrocytes | LPS | ~0.5 | [3] |
| NO Production | RAW 264.7 | LPS | Dose-dependent inhibition | [4] | |
| Withanone | NO Production | RAW 264.7 | LPS | Data not available | |
| Physminin C | NO Production | RAW 264.7 | LPS | 3.5 | [5] |
| Other Withaphysalins | NO Production | RAW 264.7 | LPS | 3.91 - 39.6 | [6] |
II. Mechanisms of Anti-inflammatory Action
Withanolides exert their anti-inflammatory effects primarily through the modulation of key signaling pathways, namely the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines, enzymes, and other mediators.
A. The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Several withanolides, including Withaferin A, have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3][4] Some withaphysalins have also demonstrated potent inhibitory effects on NF-κB activation.[2]
B. The MAPK Signaling Pathway
The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes. Withaferin A has been reported to modulate the MAPK pathway, contributing to its anti-inflammatory effects.
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of withanolides.
A. LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with LPS.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test withanolide. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This method quantifies the levels of specific pro-inflammatory cytokines released from immune cells.
-
Cell Culture and Treatment: Similar to the NO production assay, cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells) are cultured, seeded, and treated with the test compound and an inflammatory stimulus (e.g., LPS).
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions.
-
The supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
-
Data Analysis: A standard curve is generated using known concentrations of the recombinant cytokine. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
C. Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, phospho-ERK, total ERK, etc.).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the total protein levels to determine the extent of pathway activation.
References
- 1. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A Inhibits Nuclear Factor-κB-Dependent Pro-Inflammatory and Stress Response Pathways in the Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Withaferin A inhibits iNOS expression and nitric oxide production by Akt inactivation and down-regulating LPS-induced activity of NF-kappaB in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory withanolides from the aerial parts of Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-proliferative Activity of Withaphysalin D in HCT-116 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of Withaphysalin D against established chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU), in the human colorectal carcinoma cell line HCT-116. Due to the limited availability of direct comparative studies of this compound in HCT-116 cells in the reviewed literature, this guide leverages data on closely related withanolides and provides a framework for interpreting its potential efficacy.
Comparative Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Doxorubicin and 5-Fluorouracil in HCT-116 cells. While a specific IC50 value for this compound in HCT-116 cells was not identified in the reviewed literature, data for a related withanolide, Physalin B, is included to provide a contextual reference.
| Compound | Cell Line | IC50 Value (µM) | Citation |
| This compound | HCT-116 | Not Available | - |
| Physalin B | HCT-116 | ~1.35 | [1] |
| Doxorubicin | HCT-116 | 4.18 | [2] |
| 5-Fluorouracil | HCT-116 | 5 | [3] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and duration of drug exposure.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to assess anti-proliferative activity.
Cell Culture
HCT-116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound, Doxorubicin, or 5-FU) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Colony Formation Assay
This assay assesses the ability of single cells to grow into colonies, reflecting their long-term proliferative capacity.
-
Cell Seeding: Seed a low density of HCT-116 cells (e.g., 500 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which a compound exerts its anti-proliferative effects is critical for drug development.
Experimental Workflow for Investigating Mechanism of Action
Caption: Experimental workflow for elucidating the anti-proliferative mechanism.
Inferred Signaling Pathway for this compound in HCT-116 Cells
Based on studies of related withanolides, this compound is likely to induce apoptosis and cell cycle arrest in HCT-116 cells. The PI3K/Akt and MAPK signaling pathways are common targets for withanolides and are frequently dysregulated in colorectal cancer.
Caption: Postulated signaling pathway for this compound in HCT-116 cells.
Established Signaling Pathway for Doxorubicin in HCT-116 Cells
Doxorubicin is a well-characterized anthracycline antibiotic that primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.
Caption: Mechanism of action of Doxorubicin leading to apoptosis.
Established Signaling Pathway for 5-Fluorouracil in HCT-116 Cells
5-Fluorouracil is a pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the depletion of thymidine (B127349) monophosphate, which is essential for DNA synthesis and repair. This disruption of DNA synthesis ultimately triggers apoptosis.
Caption: Mechanism of action of 5-Fluorouracil leading to apoptosis.
Conclusion
While direct comparative data for this compound in HCT-116 cells is currently limited, the available information on related withanolides suggests its potential as an anti-proliferative agent. Further in-depth studies are warranted to elucidate its precise IC50 value, mechanism of action, and comparative efficacy against standard chemotherapeutic drugs in colorectal cancer models. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
Withaphysalin D: A Cross-Species Efficacy Comparison for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Withaphysalin D, a steroidal lactone belonging to the withanolide class of compounds, has garnered significant interest for its potent cytotoxic and anti-inflammatory properties. This guide provides a comparative overview of the efficacy of this compound across different species, based on available preclinical data. The information is intended to assist researchers in designing future studies and evaluating the compound's therapeutic potential.
Anti-Cancer Efficacy: In Vitro Cytotoxicity
This compound has demonstrated considerable cytotoxic effects against a variety of human cancer cell lines. While direct comparative studies using equivalent human and murine cancer cell lines are limited in the public domain, the available data indicates potent activity against human cancers.
| Cell Line (Species) | Cancer Type | IC50 (µM) | Reference |
| Nine Human Tumor Cell Lines | Various | 0.51 - 4.47 | [1] |
| HL-60 (Human) | Promyelocytic Leukemia | Not Specified | [2] |
| K562 (Human) | Chronic Myelogenous Leukemia | Not Specified | [2] |
| A549 (Human) | Lung Adenocarcinoma | Not Specified | [3][4] |
| SMMC-7721 (Human) | Hepatocellular Carcinoma | Not Specified | [3] |
| MCF-7 (Human) | Breast Cancer | Not Specified | [3] |
| p388 (Human) | Leukemia | Not Specified | [4] |
| HeLa (Human) | Cervical Cancer | Not Specified | [4] |
Note: IC50 values for this compound were not consistently reported across all studies. The table reflects the range of activity observed. Other withaphysalins have also shown cytotoxicity against various human cancer cell lines, including HCT-116 (colorectal carcinoma) and NCI-H460 (non-small-cell lung cancer).[5]
Anti-Cancer Efficacy: In Vivo Antitumor Activity
In vivo studies have been conducted primarily in murine models, providing evidence of this compound's antitumor effects in a whole-organism context.
| Animal Model | Tumor Model | Treatment Dose | Key Findings | Reference |
| Mice | Sarcoma 180 | 25 mg/kg | Inhibition of tumor proliferation | [1] |
Anti-Inflammatory Efficacy
The anti-inflammatory properties of withaphysalins have been investigated, primarily in murine macrophage cell lines. These studies provide insights into the potential mechanisms of action, including the inhibition of key inflammatory mediators. While specific data for this compound is not always delineated from other withaphysalins, the general activity of this class of compounds is informative.
| Cell Line (Species) | Assay | Key Findings | Reference |
| RAW 264.7 (Murine Macrophage) | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | [3][6] |
Signaling Pathways
The anti-inflammatory effects of withaphysalins are believed to be mediated through the modulation of key signaling pathways, particularly the NF-κB pathway.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cell lines.[7][8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-Inflammatory Assay (Griess Assay for Nitric Oxide)
This assay is used to quantify nitric oxide (NO) production by macrophages, a key indicator of inflammation.[10][11][12][13][14]
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with different concentrations of this compound for a specified time.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant. The reagent reacts with nitrite (B80452) (a stable product of NO) to form a colored azo compound.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
In Vivo Antitumor Study (Xenograft Mouse Model)
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a living organism.[15][16][17][18]
-
Tumor Cell Implantation: Subcutaneously inject human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization: Randomly assign mice with established tumors into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal, oral) and dose schedule. The control group receives a vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.
References
- 1. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. animalcare.jhu.edu [animalcare.jhu.edu]
- 17. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 18. Article - Standard on Tumor Productio... [policies.unc.edu]
Meta-analysis of studies on Withaphysalin D's therapeutic potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the therapeutic potential of Withaphysalin D, a naturally occurring withanolide. It objectively compares its performance with other alternatives and presents supporting experimental data to aid in research and development decisions.
Anticancer Therapeutic Potential
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. This section compares its in vitro efficacy with other physalins and a standard chemotherapeutic agent, doxorubicin (B1662922), and details the in vivo experimental evidence of its antitumor properties.
In Vitro Cytotoxicity
This compound exhibits potent cytotoxic effects across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from comparative studies are summarized below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Physalin B IC50 (µM) | Doxorubicin IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.51 - 4.47[1] | 0.58 - 15.18[1] | ~24.30 (converted from µg/ml)[2] |
| Hep-G2 | Hepatocellular Carcinoma | - | - | ~14.72 (converted from µg/ml)[2] |
| PC3 | Prostate Cancer | - | - | ~2.64 (converted from µg/ml)[2] |
| MCF-7 | Breast Cancer | - | 0.4 - 1.92[3] | ~0.83[4] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | - | - | ~0.66[4] |
| CORL23 | Large Cell Lung Carcinoma | - | 0.4 - 1.92[3] | - |
Note: Direct comparative studies of this compound against all listed cell lines and doxorubicin were not available. The data is compiled from multiple sources to provide a comparative overview. Conversion from µg/mL to µM was performed using the respective molecular weights.
In Vivo Antitumor Activity: Sarcoma 180 Model
In a murine model using Sarcoma 180 tumor cells, this compound demonstrated significant in vivo antitumor activity. The study reported inhibition of tumor proliferation, as evidenced by reduced Ki67 staining in tumor tissues of treated animals[1][5].
-
Cell Line: Sarcoma 180 (S180) cells[6].
-
Animal Model: Male Swiss mice.
-
Tumor Induction: Subcutaneous injection of S180 cells into the right flank of the mice.
-
Treatment: Intraperitoneal administration of this compound.
-
Dosage: Specific dosage regimens from the study are required for precise replication.
-
Endpoint Analysis: Tumor volume and weight measurement, and immunohistochemical analysis of proliferation markers like Ki67[1][5].
Anti-inflammatory Therapeutic Potential
This compound has shown promising anti-inflammatory properties, primarily through the modulation of macrophage polarization and inhibition of key inflammatory signaling pathways.
Macrophage Polarization
This compound has been found to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. This effect is mediated through the STAT1/STAT6 signaling pathway[7].
-
Cell Type: Bone marrow-derived macrophages (BMDMs) from mice[7].
-
M1 Polarization: Stimulation with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma)[7].
-
M2 Polarization: Stimulation with IL-4 (interleukin-4) and IL-13 (interleukin-13)[8].
-
Treatment: Introduction of this compound at various concentrations to polarized macrophages.
-
Analysis: Assessment of M1 and M2 markers (e.g., iNOS, CD86 for M1; Arg1, CD206 for M2) using methods like flow cytometry, qPCR, or Western blot[9][10].
Signaling Pathway Modulation
The anti-inflammatory effects of withaphysalins, including this compound, are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Withaphysalins have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This is a crucial pathway that regulates the expression of many pro-inflammatory genes. The proposed mechanism involves the inhibition of IκBα (inhibitor of kappa B alpha) phosphorylation, which in turn prevents the translocation of the p65 subunit of NF-κB to the nucleus[5][11][12].
The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. While the direct effects of this compound on this pathway require more specific investigation, studies on the broader class of withanolides suggest a modulatory role on key kinases such as ERK, JNK, and p38[13][14][15].
Comparison with Alternatives
Anticancer Therapy
Compared to Physalin B, this compound has demonstrated comparable or, in some cases, more potent cytotoxic activity against certain cancer cell lines[1]. When viewed alongside the standard chemotherapeutic agent doxorubicin, the available data suggests that this compound's IC50 values fall within a therapeutically relevant range, although direct, side-by-side comparisons are limited[2][4]. A key advantage of natural compounds like this compound could be a more favorable side-effect profile, though this requires extensive clinical investigation.
Anti-inflammatory Therapy
Withaphysalins, in general, have shown potent anti-inflammatory effects. For instance, Physalin F has demonstrated immunosuppressive effects comparable or superior to the corticosteroid dexamethasone (B1670325) in some in vitro and in vivo models[16][17]. While direct quantitative comparisons between this compound and dexamethasone are not yet widely available, its ability to promote M2 macrophage polarization presents a distinct and potentially more targeted mechanism of action for resolving inflammation compared to the broad immunosuppressive effects of corticosteroids[7].
Experimental Methodologies
In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., doxorubicin) for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value[18][19][20][21].
Western Blot for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with this compound for various time points and then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels[12][22][23].
Conclusion
This compound emerges as a promising natural compound with significant therapeutic potential in both oncology and inflammatory diseases. Its potent in vitro and in vivo anticancer activities, coupled with its unique immunomodulatory effects on macrophage polarization, warrant further investigation. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic benefits of this compound. Further studies focusing on direct comparisons with standard-of-care drugs and elucidation of its molecular mechanisms are crucial next steps.
References
- 1. Withaphysalins from Medicinal and Edible Physalis minima and Their Anti-inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. The Anti-inflammatory Activities of Two Major Withanolides from Physalis minima Via Acting on NF-κB, STAT3, and HO-1 in LPS-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. The markers to delineate different phenotypes of macrophages related to metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Cell Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Withaferin A activates stress signalling proteins in high risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increasing ERK phosphorylation by inhibition of p38 activity protects against cadmium-induced apoptotic cell death through ERK/Drp1/p38 signaling axis in spermatocyte-derived GC-2spd cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Physalin F, a Potent Inhibitor of Lymphocyte Function, Is a Calcineurin Inhibitor and Has Synergistic Effect with Dexamethasone [mdpi.com]
- 17. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Withaphysalin D: A Comparative Guide to CRISPR-Based Validation
For Researchers, Scientists, and Drug Development Professionals
Withaphysalin D, a natural compound isolated from Physalis minima, has demonstrated significant neuroprotective and anti-inflammatory potential. Preliminary studies have identified its primary molecular target as the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR), a key player in synaptic plasticity and neuronal function. Additionally, related withaphysalins have been shown to modulate inflammatory pathways such as NF-κB and STAT3. However, definitive confirmation of these targets using precise, modern techniques is crucial for advancing this compound into the drug development pipeline. This guide provides a comparative overview of using the revolutionary CRISPR-Cas9 gene-editing technology for robust target validation of this compound, alongside alternative methodologies.
Molecular Targets and Bioactivity of this compound
This compound is a selective antagonist of the NMDAR containing the GluN2B subunit[1][2][3][4]. The NMDAR is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system. Its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. By selectively targeting the GluN2B subunit, this compound offers the potential for neuroprotection without the widespread side effects associated with non-selective NMDAR antagonists.
In addition to its effects on NMDAR, other compounds from the withaphysalin family have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is linked to inflammatory diseases and cancer[5][6][7][8].
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is involved in cell growth, proliferation, and survival. Aberrant STAT3 activation is a hallmark of many cancers[9][10][11][12][13].
While the precise inhibitory concentrations of this compound on these targets are not extensively documented in publicly available literature, related withaphysalin compounds have shown cytotoxic and anti-inflammatory activities in the micromolar to nanomolar range. The table below presents representative IC50 values for other withaphysalin-type compounds to provide a comparative context.
Quantitative Data Summary
| Compound/Target | Assay | Cell Line | IC50 Value | Reference |
| Physagulide I | Cytotoxicity | MG-63 (Human Osteosarcoma) | 0.06 µM | [14] |
| Withaminimas A | Cytotoxicity | HepG2 (Human Hepatoma) | 0.051 µg/mL | [14] |
| Withaminimas C | Cytotoxicity | SK-LU-1 (Human Lung Adenocarcinoma) | 0.86 µg/mL | [14] |
| Withanolide Derivative | Nitric Oxide Inhibition | RAW 264.7 (Mouse Macrophage) | 9.2 µM | [14] |
CRISPR-Based Target Validation Workflow
CRISPR-Cas9 technology offers a powerful and precise method for validating the molecular targets of this compound. By creating specific gene knockouts, researchers can definitively assess the compound's activity in the absence of its putative target.
Experimental Protocols
A detailed protocol for CRISPR-Cas9 mediated knockout of a target gene, such as GRIN2B (encoding the GluN2B subunit), would involve the following key steps:
1. sgRNA Design and Vector Construction:
-
Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the GRIN2B gene using a publicly available design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
2. Cell Culture and Transfection:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) under standard conditions.
-
Transfect the cells with the sgRNA-Cas9 plasmid using a lipid-based transfection reagent or electroporation.
3. Selection and Clonal Isolation:
-
Two days post-transfection, apply puromycin (B1679871) selection to eliminate untransfected cells.
-
After selection, plate the cells at a low density to allow for the growth of single-cell colonies.
-
Isolate and expand individual clones.
4. Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from each clone. Amplify the targeted region by PCR and sequence the product to identify insertions or deletions (indels) that confirm the gene knockout.
-
Protein Analysis: Perform Western blotting to confirm the absence of the GluN2B protein in the knockout clones compared to wild-type cells.
5. Functional Assays:
-
Calcium Imaging: For validating the NMDAR target, load both wild-type and GRIN2B-knockout cells with a calcium indicator (e.g., Fura-2 AM). Stimulate the cells with NMDA and measure changes in intracellular calcium. This compound should reduce the NMDA-induced calcium influx in wild-type cells but have no effect in the knockout cells.
-
NF-κB Reporter Assay: For validating the NF-κB target, transfect wild-type and RELA (p65)-knockout cells with an NF-κB luciferase reporter plasmid. Treat the cells with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound and measure luciferase activity.
-
Western Blot for Phospho-STAT3: To validate the STAT3 target, treat wild-type and STAT3-knockout cells with a STAT3 activator (e.g., IL-6). Analyze the phosphorylation of STAT3 by Western blot in the presence and absence of this compound.
Comparison with Alternative Target Validation Methods
While CRISPR provides a definitive genetic validation, other methods have traditionally been used and can offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent gene disruption at the DNA level. | High specificity, complete loss of function, stable cell lines. | Potential for off-target effects, time-consuming clonal isolation. |
| RNA interference (RNAi) | Silencing of gene expression at the mRNA level using siRNA or shRNA. | Rapid and transient knockdown, suitable for high-throughput screening. | Incomplete knockdown, potential off-target effects, transient effect. |
| Pharmacological Inhibition | Use of known selective inhibitors of the target protein. | Easy to implement, provides information on druggability. | Inhibitors may lack specificity, may not be available for all targets. |
| Affinity Chromatography | Immobilization of the drug molecule to a resin to pull down its binding partners from cell lysates. | Unbiased identification of direct binding partners. | Can be technically challenging, may identify non-functional interactions. |
| Thermal Shift Assay (TSA) | Measures the change in the thermal stability of a protein upon ligand binding. | Can be used for high-throughput screening, provides evidence of direct binding. | Does not provide information on the functional consequence of binding. |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways potentially modulated by this compound.
References
- 1. Non-ionotropic signaling through the NMDA receptor GluN2B carboxy-terminal domain drives dendritic spine plasticity and reverses fragile X phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GluN2B-containing NMDARs in the mammalian brain: pharmacology, physiology, and pathology [frontiersin.org]
- 4. Frontiers | GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway [frontiersin.org]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 13. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Withanolides from Diverse Physalis Species: Phytochemistry, Bioactivity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of withanolides derived from various Physalis species. It delves into the phytochemical diversity, highlights key bioactive compounds, and presents supporting experimental data on their anti-inflammatory and cytotoxic properties.
The genus Physalis, belonging to the Solanaceae family, is a rich source of withanolides, a group of C28 steroidal lactones with an ergostane (B1235598) skeleton.[1][2] These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and immunomodulatory effects.[3][4] This guide focuses on a comparative study of withanolides from prominent Physalis species such as P. peruviana, P. angulata, P. minima, and P. alkekengi, offering a valuable resource for natural product research and drug discovery.
Phytochemical Diversity Across Physalis Species
The distribution and concentration of withanolides vary significantly among different Physalis species. To date, approximately 351 natural withanolides have been identified from this genus, with P. angulata and P. peruviana being the most extensively studied sources.[2][3]
Table 1: Prominent Withanolides Identified in Various Physalis Species
| Physalis Species | Prominent Withanolides Identified | Reference |
| P. peruviana (Cape Gooseberry) | Physaperuvin K, Physalolactone, 4β-hydroxywithanolide E, Withaperuvin C, Perulactone C, Phyperunolide B, Coagulin H | [5][6] |
| P. angulata | Physagulide B, 14α-hydroxyixocarpanolide, Physagulin A, C, and H | [7][8] |
| P. minima | Physaminilides A–G, Withaphysalin A, 2, 3-dihydrowithaphysalin C | [1][9][10] |
| P. alkekengi (Chinese Lantern) | Physalins A, L, G, and O, Isophysalin A | [11] |
| P. longifolia | Withalongolide A, Withaferin A, Withalongolide B | [12] |
| P. pubescens | New withanolide steroids (unnamed in abstract) | [13] |
| P. virginiana | Physagulin V | [14] |
Comparative Bioactivity: Anti-inflammatory and Cytotoxic Effects
Withanolides from different Physalis species exhibit a range of potent biological activities, with anti-inflammatory and cytotoxic effects being the most prominent.
Anti-inflammatory Activity
The anti-inflammatory properties of Physalis withanolides are often attributed to their ability to modulate key signaling pathways, particularly the NF-κB pathway.[7][11][15]
Table 2: Comparison of Anti-inflammatory Activity of Withanolides from Physalis Species
| Withanolide/Species | Bioassay | Results (IC₅₀ values) | Mechanism of Action | Reference |
| Physaperuvin K (P. peruviana) | Inhibition of TNF-α-induced NF-κB activity | 10 nM | Inhibition of NF-κB activation | [5][6] |
| Physaperuvin K (P. peruviana) | Nitric oxide (NO) production in LPS-activated RAW 264.7 cells | 0.32 µM | - | [5][6] |
| Physalolactone (P. peruviana) | Inhibition of TNF-α-induced NF-κB activity | 60 nM | Inhibition of NF-κB activation | [5][6] |
| 4β-hydroxywithanolide E (P. peruviana) | Inhibition of TNF-α-induced NF-κB activity | 40 nM | Inhibition of NF-κB activation | [5][6] |
| Physagulins A, C, H (P. angulata) | NO, PGE₂, TNF-α, IL-6, and IL-1β production in LPS-activated RAW 264.7 cells | Potent inhibition | Blocking the degradation of IκB-α and nuclear translocation of NF-κB/p65 | [7] |
| Withanolides from P. minima | NO production in LPS-stimulated RAW 264.7 cells | IC₅₀ values ranging from 8.04 to 43.58 µM | - | [9][16] |
| Physapubescin M (P. alkekengi) | NO production in LPS-stimulated RAW 264.7 cells | 1.58 µM | Reduced protein expression of COX-2 and iNOS, and production of IL-6, IL-1β, and TNF-α | [17] |
Cytotoxic Activity
Several withanolides have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.[1][5]
Table 3: Comparison of Cytotoxic Activity of Withanolides from Physalis Species
| Withanolide/Species | Cancer Cell Line(s) | Results (IC₅₀ values) | Reference |
| Withanolides from P. peruviana | Human lung (H1299, A549, NCI-H460), breast (MDA-MB-231, MCF7), and liver (HepG2, Hep3B) cancer cells | Anti-proliferative and cytotoxic effects | [5] |
| Physaminilides and other withanolides (P. minima) | Human melanoma (A375), lung adenocarcinoma (A549), hepatic carcinoma (SMMC-7721), breast cancer (MCF-7) | IC₅₀ values in the range of 1.2–9.4 µM and 40.01-82.17 μM | [1][9] |
| Physangulatins and other withanolides (P. angulata) | Human prostate cancer (C4-2B, 22Rv1), renal carcinoma (786-O, A-498, ACHN), and melanoma (A375-S2) cells | IC₅₀ values of 0.18–7.43 μM for the most active compounds | [18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of typical experimental protocols used in the study of Physalis withanolides.
Extraction and Isolation of Withanolides
A general procedure for the extraction and isolation of withanolides from Physalis species involves the following steps:
-
Plant Material Preparation: The aerial parts, whole plants, or fruits are collected, dried, and ground into a fine powder.[1][12]
-
Extraction: The powdered plant material is extracted with organic solvents such as a dichloromethane-methanol mixture (1:1) or ethanol.[12][19] Sonication-assisted extraction is often employed to enhance efficiency.[12]
-
Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques, including column chromatography over silica (B1680970) gel or Sephadex LH-20.[5][8]
-
Purification: Final purification of individual withanolides is typically achieved through semi-preparative or preparative High-Performance Liquid Chromatography (HPLC).[5][12][19]
-
Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and sometimes single-crystal X-ray diffraction.[5][9][19]
Quantification of Withanolides by HPLC
High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection is a common method for the quantitative analysis of withanolides.[12]
-
Standard and Sample Preparation: Standard solutions of known withanolides are prepared at various concentrations to generate calibration curves. Plant extracts are dissolved in a suitable solvent like methanol.[12]
-
Chromatographic Conditions: A C18 column is typically used with a gradient mobile phase, often consisting of acetonitrile (B52724) and water.[12]
-
Detection and Quantification: The eluting compounds are detected by a PDA detector. The quantity of each withanolide in the plant extract is calculated based on the peak area and the calibration curve of the corresponding standard.[12]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The inhibitory effect of withanolides on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used assay to assess anti-inflammatory activity.[9][17]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium.
-
Treatment: The cells are pre-treated with various concentrations of the test withanolides for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
NO Measurement: After a 24-hour incubation period, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells. The IC₅₀ value, the concentration that inhibits 50% of NO production, is then determined.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[19]
-
Cell Culture: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test withanolides and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, is determined.
Signaling Pathways and Experimental Workflows
The biological activities of withanolides are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanisms of action.
Caption: General experimental workflow for withanolide research.
References
- 1. New withanolides from Physalis minima and their cytotoxicity against A375 human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolides from the genus Physalis: a review on their phytochemical and pharmacological aspects. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Withanolides from the genus Physalis: a review on their phytochemical and pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolides from the genus Physalis : a review on their phytochemical and pharmacological aspects: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Biologically active withanolides from Physalis peruviana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biologically active withanolides from Physalis peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of three withanolides isolated from Physalis angulata L. in LPS-activated RAW 264.7 cells through blocking NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withanolides from Physalis angulata L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and cytotoxic withanolides from Physalis minima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Withanolides from Physalis minima and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transcriptomic analyses reveal antiinflammatory mechanism of withanolides derived from the fruits of Physalis alkekengi L. var. franchetii | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Withanolides from the active extract of Physalis angulate and their anti-hepatic fibrosis effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Withaphysalin D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent bioactive compounds like Withaphysalin D is paramount to maintaining a safe laboratory environment and complying with regulatory standards. This document provides essential safety and logistical information, including step-by-step operational and disposal plans for this compound, treating it as a potentially cytotoxic substance due to its biological activity and use in research.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound in any form (solid or in solution), it is crucial to utilize appropriate Personal Protective Equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling cytotoxic compounds.[1][2]
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Two pairs of chemotherapy-rated nitrile gloves. |
| Body Protection | Lab Coat/Gown | Disposable, solid-front gown with tight-fitting cuffs. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder form to prevent inhalation. |
Step-by-Step Disposal Protocol for this compound and Contaminated Materials
The proper disposal of this compound and any materials that have come into contact with it is critical. All waste generated should be treated as cytotoxic waste and segregated accordingly.[2][3][4]
1. Waste Segregation:
-
Identify and Segregate: Immediately segregate all materials contaminated with this compound at the point of generation. This includes, but is not limited to:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, gown, etc.).
-
Spill cleanup materials.
-
2. Waste Containment:
-
Sharps Waste: All contaminated sharps (e.g., needles, glass vials, broken glass) must be placed directly into a designated, puncture-proof, and clearly labeled cytotoxic sharps container.[2][5] These containers are typically red.[2][5]
-
Non-Sharps Solid Waste: Contaminated non-sharp solid waste, such as gloves, gowns, and plasticware, should be placed in a leak-proof, sealable bag, which is then placed inside a designated cytotoxic waste container.[1][4] These containers are often purple or are otherwise clearly marked for cytotoxic waste.[1] Double-bagging may be advisable depending on local policy and the quality of the waste sacks.[1]
-
Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain. They should be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic chemical waste.
3. Labeling and Storage:
-
Clear Labeling: All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".
-
Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic until they are collected by a licensed hazardous waste disposal service. This storage area should be clearly marked.
4. Final Disposal:
-
Professional Disposal: The ultimate disposal of cytotoxic waste must be handled by a certified hazardous waste management company. This typically involves high-temperature incineration to ensure the complete destruction of the hazardous compounds.[3]
-
Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous and cytotoxic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. All laboratory personnel must be trained on the specific hazards and handling procedures for the chemicals they work with and must adhere to their institution's safety protocols and all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
